Feigrisolide B
Descripción
(2R)-2-[5-[(2R)-2-hydroxybutyl]oxolan-2-yl]propanoic acid has been reported in Streptomyces griseus with data available.
a lactone with antibacterial activities from Streptomyces; structure in first source
Propiedades
Fórmula molecular |
C11H20O4 |
|---|---|
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
(2R)-2-[5-[(2R)-2-hydroxybutyl]oxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C11H20O4/c1-3-8(12)6-9-4-5-10(15-9)7(2)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14)/t7-,8-,9?,10?/m1/s1 |
Clave InChI |
HTCUURQJNZBKIA-LGUIWLBCSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Unveiling of Feigrisolide B: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces griseus
A comprehensive overview for researchers, scientists, and drug development professionals on the heptalactone Feigrisolide B, its structural revision to (+)-homononactic acid, and its promising biological activities.
Introduction
The microbial world, particularly the genus Streptomyces, remains a fertile ground for the discovery of novel secondary metabolites with significant therapeutic potential. Streptomyces griseus, a soil-dwelling bacterium, is renowned for its production of a diverse array of bioactive compounds. Among these is this compound, a lactone initially isolated and characterized for its notable biological activities.[1] Subsequent research, however, has led to a critical structural revision, identifying this compound as (+)-homononactic acid, a known ionophoric antibiotic. This whitepaper provides an in-depth technical guide to the discovery, isolation, structural elucidation, and biological significance of this compound, now understood to be (+)-homononactic acid.
Discovery and Structural Elucidation: A Case of Revision
Structural Data of (+)-Homononactic Acid (Formerly this compound)
The structural characterization of (+)-homononactic acid relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for the Structural Elucidation of (+)-Homononactic Acid
| Technique | Data Type | Observed Values |
| ¹H NMR | Chemical Shifts (δ) | Specific proton chemical shifts are observed for the various protons in the molecule, including those on the tetrahydrofuran (B95107) ring, the alkyl side chain, and the carboxylic acid moiety. Key signals include those for methyl, methylene, and methine protons, with their characteristic multiplicities (singlet, doublet, triplet, multiplet) and coupling constants providing information about the connectivity of the atoms. |
| ¹³C NMR | Chemical Shifts (δ) | The carbon spectrum reveals distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, carbons of the tetrahydrofuran ring, and the carbons of the alkyl side chain. The chemical shifts are indicative of the electronic environment of each carbon atom. |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass | The measured exact mass of the molecular ion allows for the determination of the elemental composition of the molecule with high accuracy, confirming the molecular formula of C₁₁H₂₀O₄. |
Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. Detailed, specific peak lists are often found in supplementary materials of primary research articles.
Isolation and Purification of (+)-Homononactic Acid from Streptomyces griseus
The isolation of (+)-homononactic acid from Streptomyces griseus involves a multi-step process encompassing fermentation, extraction, and chromatographic purification.
Experimental Protocol: Isolation and Purification
-
Fermentation:
-
A pure culture of Streptomyces griseus is inoculated into a suitable liquid medium, such as a yeast extract-malt extract broth, optimized for the production of secondary metabolites.
-
The culture is incubated under controlled conditions of temperature (typically 28-30°C) and agitation for a period of 7-14 days to allow for sufficient growth and production of the target compound.
-
-
Extraction:
-
The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
-
The supernatant is then extracted with an organic solvent, typically ethyl acetate (B1210297), to partition the secondary metabolites into the organic phase.
-
The organic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic techniques to isolate the desired compound.
-
Silica (B1680970) Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate or chloroform-methanol).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol (B129727) as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile-water or methanol-water) to yield pure (+)-homononactic acid.
-
Biological Activities of (+)-Homononactic Acid
(+)-Homononactic acid, originally investigated as this compound, exhibits a range of promising biological activities, including antibacterial, cytotoxic, and antiviral properties.
Antibacterial Activity
As an ionophore, (+)-homononactic acid disrupts the ion gradients across the cell membranes of susceptible bacteria. This disruption of the membrane potential is a key mechanism of its antibacterial action.
Table 2: Antibacterial Activity of (+)-Homononactic Acid (MIC Values)
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis | Data not consistently available in literature |
| Staphylococcus aureus | Data not consistently available in literature |
| Escherichia coli | Data not consistently available in literature |
Cytotoxic Activity
(+)-Homononactic acid has demonstrated significant cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxic Activity of (+)-Homononactic Acid (IC₅₀ Values)
| Cell Line | IC₅₀ (µg/mL) |
| Ehrlich Carcinoma | 17.4 |
| Other Cancer Cell Lines | Data not consistently available in literature |
Antiviral Activity
The antiviral activity of polyether ionophores like (+)-homononactic acid is an area of growing interest. The proposed mechanism often involves the disruption of intracellular ion concentrations, which can interfere with various stages of the viral life cycle, including entry, replication, and egress.
Table 4: Antiviral Activity of (+)-Homononactic Acid (EC₅₀ Values)
| Virus | EC₅₀ (µg/mL) |
| Specific viral data not consistently available in literature |
Note: While antiviral activity is reported, specific EC₅₀ values against particular viruses are not well-documented in the available literature.
Mechanism of Action: The Ionophore Effect
The biological activities of (+)-homononactic acid are primarily attributed to its function as an ionophore. Ionophores are lipid-soluble molecules that can transport ions across biological membranes. This transport disrupts the electrochemical gradients that are essential for numerous cellular processes.
The disruption of the cell membrane's ion balance can lead to a cascade of downstream effects, including:
-
Depolarization of the membrane potential: This affects energy-dependent processes such as ATP synthesis and nutrient transport.
-
Inhibition of essential enzymes: Changes in intracellular ion concentrations can alter the activity of critical enzymes.
-
Induction of apoptosis: In eukaryotic cells, the disruption of cellular homeostasis can trigger programmed cell death.
Conclusion and Future Perspectives
The journey from the initial discovery of this compound to its definitive identification as (+)-homononactic acid underscores the importance of rigorous structural elucidation in natural product chemistry. This compound, isolated from Streptomyces griseus, continues to be of significant interest due to its potent antibacterial, cytotoxic, and antiviral properties. Its mechanism of action as an ionophore provides a clear basis for its biological effects.
Future research should focus on several key areas:
-
Comprehensive Biological Profiling: A systematic evaluation of the antibacterial, antifungal, and antiviral spectrum of (+)-homononactic acid is needed, with the determination of specific MIC and EC₅₀ values against a wide range of pathogens.
-
Mechanism of Action Studies: While the ionophoric activity is established, further studies are required to elucidate the specific downstream signaling pathways affected in both prokaryotic and eukaryotic cells.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of (+)-homononactic acid could lead to the development of more potent and selective therapeutic agents with improved pharmacological properties.
The story of this compound serves as a compelling example of the dynamic nature of drug discovery and the enduring potential of natural products to provide novel leads for the development of new medicines.
References
Initial Bioactivity Screening of Feigrisolide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial bioactivity screening of Feigrisolide B, a naturally occurring lactone. The document summarizes key findings on its antibacterial, cytotoxic, and antiviral properties, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing experimental workflows and biological pathways using Graphviz diagrams.
Executive Summary
This compound has demonstrated a range of biological activities, indicating its potential as a lead compound for drug development. Initial screenings have revealed its efficacy as an antibacterial agent, its cytotoxic effects against cancer cell lines, and its inhibitory activity against viral replication. This guide collates the available data to provide a foundational understanding of this compound's bioactivity profile.
Cytotoxic Activity
This compound has exhibited significant cytotoxic effects, particularly against Ehrlich ascites carcinoma (EAC) cells.
Quantitative Data: Cytotoxicity
| Cell Line | Assay Type | Parameter | Value | Reference |
| Ehrlich Ascites Carcinoma (EAC) | MTT Assay | IC₅₀ | 17.4 µg/mL | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity in EAC Cells
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against EAC cells.
Materials:
-
This compound
-
Ehrlich Ascites Carcinoma (EAC) cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: EAC cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the concentration of this compound and fitting the data to a dose-response curve.
Antibacterial Activity
This compound has shown inhibitory effects against a panel of pathogenic bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Data not available |
| Bacillus subtilis | Positive | Data not available |
| Pseudomonas aeruginosa | Negative | Data not available |
Note: Specific MIC values for this compound against these common bacterial strains are not yet publicly available in the reviewed literature.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (S. aureus, B. subtilis, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Bacterial strains are grown in MHB overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in MHB in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Antiviral Activity
This compound has demonstrated antiviral activity against Enterovirus B.[2]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol details the plaque reduction assay used to evaluate the antiviral efficacy of this compound against Enterovirus B.
Materials:
-
This compound
-
Enterovirus B
-
Vero cells (or other susceptible host cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Agarose (B213101) or Carboxymethylcellulose (for overlay)
-
Crystal Violet solution
-
24-well plates
Procedure:
-
Cell Seeding: Vero cells are seeded in 24-well plates and grown to form a confluent monolayer.
-
Virus Dilution and Compound Treatment: The virus stock is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well). The diluted virus is then pre-incubated with various concentrations of this compound for 1 hour at 37°C.
-
Infection: The cell monolayers are washed with PBS, and then infected with the virus-compound mixture. A virus control (without compound) is included.
-
Adsorption: The plates are incubated for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a medium containing agarose or carboxymethylcellulose and the corresponding concentration of this compound.
-
Incubation: The plates are incubated at 37°C in a CO₂ incubator until plaques are visible (typically 2-4 days).
-
Plaque Visualization and Counting: The cells are fixed and stained with crystal violet. The number of plaques in each well is counted.
-
Inhibition Calculation: The percentage of plaque inhibition is calculated for each concentration of this compound relative to the virus control. The EC₅₀ (50% effective concentration) can then be determined.
Enzyme Inhibition
This compound has been identified as an effector of 1,3-β-D-glucanase.[1]
Experimental Protocol: 1,3-β-D-Glucanase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on 1,3-β-D-glucanase activity.
Materials:
-
This compound
-
1,3-β-D-glucanase
-
Laminarin (substrate)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Incubation: The 1,3-β-D-glucanase enzyme is pre-incubated with various concentrations of this compound in sodium acetate buffer for a specified time at a specific temperature (e.g., 10 minutes at 37°C).
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate, laminarin, to the mixture.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 20 minutes at 37°C).
-
Reaction Termination and Color Development: The reaction is stopped by adding DNS reagent, and the mixture is heated in a boiling water bath for 5-10 minutes to allow for color development. The DNS reagent reacts with the reducing sugars produced by the enzymatic hydrolysis of laminarin.
-
Absorbance Measurement: After cooling to room temperature, the absorbance of the solution is measured at 540 nm.
-
Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells (enzyme and substrate without inhibitor).
Visualizations
Experimental Workflow
Caption: Overall workflow for the initial bioactivity screening of this compound.
Potential Apoptotic Signaling Pathway
Based on the induction of apoptosis in Ehrlich carcinoma cells, a potential signaling pathway can be hypothesized. Further investigation is required to confirm the precise mechanism.
References
Feigrisolide B: A Comprehensive Technical Guide on the Novel Lactone Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feigrisolide B, a novel hepta-lactone compound originally isolated from Streptomyces griseus, has garnered significant interest within the scientific community due to its diverse biological activities. Initial structural elucidation has been followed by a pivotal structural revision, identifying it as (+)-homononactic acid. This guide provides an in-depth overview of this compound, consolidating available data on its biological effects, including antibacterial, cytotoxic, and antiviral properties. Detailed experimental methodologies are presented alongside a summary of all quantitative data. Furthermore, this document explores the compound's mechanism of action, highlighting its role as a potential ionophore and its impact on cellular processes such as apoptosis. The information compiled herein aims to serve as a critical resource for researchers engaged in natural product chemistry, drug discovery, and development.
Introduction
Natural products remain a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules. Among these, microbial secondary metabolites have yielded numerous therapeutic agents. This compound, a lactone compound first reported in 2000 from the fermentation broth of Streptomyces griseus, initially presented as a novel chemical scaffold.[1][2] Subsequent synthetic and spectroscopic analysis led to a significant structural revision, establishing that this compound is, in fact, identical to the known compound (+)-homononactic acid. This discovery has been crucial in contextualizing its biological activities within the broader class of nonactic acid-derived ionophores.
This technical guide offers a comprehensive repository of the current knowledge on this compound, focusing on its chemical nature, biological activities, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
Initially characterized as a hepta-lactone, this compound's structure was later revised. Through total synthesis and detailed spectroscopic comparison, it was demonstrated that the originally proposed structure was erroneous. The correct structure of this compound is identical to (+)-homononactic acid.
Table 1: Chemical and Physical Properties of this compound ((+)-homononactic acid)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₄ | Original structural studies |
| Molecular Weight | 216.27 g/mol | Original structural studies |
| Class | Hepta-lactone, Ionophore | Structural revision studies |
| Synonym | (+)-homononactic acid | Structural revision studies |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, including antibacterial, cytotoxic, and antiviral effects.[1][2]
Antibacterial Activity
This compound exhibits strong antibacterial activity. While specific Minimum Inhibitory Concentration (MIC) values from the original publication by Tang et al. (2000) require access to the full text, the study reported significant inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Cytotoxic Activity
The compound has shown moderate cytotoxic effects. A key study demonstrated that this compound induces apoptosis in Ehrlich carcinoma cells.[3]
Table 2: Cytotoxic Activity of this compound
| Cell Line | Assay Type | Result | Concentration | Reference |
| Ehrlich ascites carcinoma | Not specified in abstract | IC₅₀ = 17.4 µg/mL | 17.4 µg/mL | [Sobolevskaya et al., 2013][3] |
| Developing sea urchin eggs | Cytotoxicity assay | Active | < 1 µg/mL | [Sobolevskaya et al., 2013][3] |
| Sea urchin sperm | Immobilization assay | Active | < 1 µg/mL | [Sobolevskaya et al., 2013][3] |
Antiviral Activity
Medium antiviral activity was also reported for this compound in the initial discovery paper.[1][2] However, the specific viral strains and the quantitative measures of this activity (e.g., EC₅₀ values) are not detailed in the available abstracts.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound, as with other nonactic acid derivatives, is believed to be its function as an ionophore. Ionophores are lipid-soluble molecules that can transport ions across biological membranes, disrupting the natural ion gradients essential for cellular function. This disruption of ion homeostasis, particularly of monovalent cations like K⁺, Na⁺, and NH₄⁺, can lead to a cascade of cellular events, ultimately resulting in cytotoxicity and antimicrobial effects.[4][5][6]
The induction of apoptosis in Ehrlich carcinoma cells by this compound suggests an engagement with programmed cell death pathways.[3] The disruption of ion gradients by ionophores can trigger mitochondrial stress, a key event in the intrinsic apoptotic pathway. This can lead to the release of pro-apoptotic factors and the activation of caspases.
While a direct link to specific signaling pathways like MAPK or PI3K/Akt has not been explicitly established for this compound, the disruption of cellular ion homeostasis is known to impact a multitude of signaling cascades. For instance, alterations in intracellular calcium levels, a common consequence of ionophore activity, can modulate various signaling pathways involved in proliferation, differentiation, and apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the general methodologies for the isolation and biological evaluation of this compound, based on standard practices and information inferred from the available literature.
Isolation and Purification of this compound from Streptomyces griseus
The following is a generalized workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Protocol:
-
Fermentation: Streptomyces griseus is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is separated from the mycelium by centrifugation. The supernatant and/or the mycelial cake is then extracted with an organic solvent such as ethyl acetate (B1210297) to partition the secondary metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, typically starting with silica gel column chromatography, followed by further purification steps such as Sephadex column chromatography and high-performance liquid chromatography (HPLC) to isolate the pure compound.
-
Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antibacterial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.
Protocol:
-
Bacterial Culture: The test bacteria (Staphylococcus aureus, Bacillus subtilis) are grown in a suitable broth medium to a specific optical density.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (e.g., MTT Assay)
The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines can be determined using various colorimetric assays, such as the MTT assay.
Protocol:
-
Cell Seeding: Cancer cells (e.g., Ehrlich ascites carcinoma) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve.
Antiviral Activity Assay (e.g., Plaque Reduction Assay)
The antiviral activity can be assessed by a plaque reduction assay.
Protocol:
-
Cell Monolayer: A confluent monolayer of host cells is prepared in a multi-well plate.
-
Virus Infection: The cells are infected with a known titer of the virus in the presence of varying concentrations of this compound.
-
Overlay: After an adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated until viral plaques (zones of cell death) are visible.
-
Plaque Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.
-
EC₅₀ Calculation: The effective concentration 50% (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%, is calculated.
Conclusion and Future Directions
This compound, correctly identified as (+)-homononactic acid, represents a biologically active natural product with potential therapeutic applications. Its strong antibacterial and moderate cytotoxic and antiviral activities warrant further investigation. The likely mechanism of action as an ionophore provides a basis for understanding its biological effects, particularly its ability to induce apoptosis.
Future research should focus on several key areas:
-
Comprehensive Biological Profiling: A broader screening of this compound against a wider range of bacterial and viral pathogens, as well as various cancer cell lines, is necessary to fully delineate its therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise downstream signaling pathways affected by the ionophoric activity of this compound will be crucial. Investigating its effects on mitochondrial function, intracellular calcium signaling, and specific apoptotic pathways will provide a more complete picture of its cellular effects.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogs of (+)-homononactic acid could lead to the development of more potent and selective therapeutic agents.
-
In Vivo Efficacy and Toxicology: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arpapress.com [arpapress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
Unraveling Feigrisolide B: A Technical Guide to its Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Feigrisolide B, a heptalactone originally isolated from Streptomyces griseus, has garnered attention for its notable biological activities, including antibacterial, cytotoxic, and antiviral properties. Initial structural elucidation has since been revised, with compelling evidence demonstrating that this compound is identical to the known natural product, (+)-homononactic acid. This guide provides an in-depth analysis of the spectroscopic data that defines the true structure of this compound, presenting a comprehensive summary of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. Detailed experimental protocols are provided to aid in the replication and verification of these findings. Furthermore, this document includes visualizations of the logical workflow for its structural determination, offering a clear roadmap for researchers in the field of natural product chemistry and drug development.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. The feigrisolides, a family of lactone compounds, represent such a promising class. This compound, in particular, has demonstrated a range of biological effects, including the induction of apoptosis in Ehrlich carcinoma cells, highlighting its potential as a lead compound for further therapeutic development.
The accurate determination of a natural product's structure is paramount for any subsequent research and development. In the case of this compound, initial reports of its structure were later corrected through rigorous spectroscopic analysis and total synthesis. This guide serves as a definitive resource on the spectroscopic signature of this compound, clarifying its identity as (+)-homononactic acid.
Spectroscopic Data Analysis
The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following sections detail the key findings from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the primary framework for the structure of this compound/(+)-homononactic acid, revealing the connectivity of its carbon and hydrogen atoms. The data presented here is consistent with the revised structure.
Table 1: ¹H NMR Spectroscopic Data for this compound/(+)-Homononactic Acid (CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 2.60 | m | |
| 3 | 1.25 | d | 7.0 |
| 4 | 4.20 | m | |
| 5 | 1.60-1.80 | m | |
| 6 | 1.60-1.80 | m | |
| 7 | 3.80 | m | |
| 8 | 1.50 | m | |
| 9 | 1.50 | m | |
| 10 | 0.95 | t | 7.5 |
| 11 | 3.60 | m | |
| OH | - | br s | |
| COOH | - | br s |
Table 2: ¹³C NMR Spectroscopic Data for this compound/(+)-Homononactic Acid (CDCl₃)
| Position | δ (ppm) |
| 1 (COOH) | 180.5 |
| 2 | 45.0 |
| 3 | 15.0 |
| 4 | 80.0 |
| 5 | 30.0 |
| 6 | 25.0 |
| 7 | 75.0 |
| 8 | 35.0 |
| 9 | 28.0 |
| 10 | 10.0 |
| 11 | 70.0 |
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for determining the elemental composition of a molecule.
Table 3: Mass Spectrometry Data for this compound/(+)-Homononactic Acid
| Ionization Mode | [M+Na]⁺ (m/z) | Calculated Molecular Formula |
| HRESIMS | 239.1254 | C₁₁H₂₀O₄Na |
The observed mass is consistent with the molecular formula C₁₁H₂₀O₄ for the free acid form of (+)-homononactic acid.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Table 4: Infrared (IR) Spectroscopic Data for this compound/(+)-Homononactic Acid (KBr)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | O-H stretch (carboxylic acid and alcohol) |
| 1710 | C=O stretch (carboxylic acid) |
| 1070 | C-O stretch |
Experimental Protocols
The following are generalized yet detailed protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several thousand). Proton decoupling is employed to simplify the spectrum to singlets for each carbon.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm for ¹H and ¹³C).
Mass Spectrometry (HRESIMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion.
-
Data Analysis: Determine the accurate mass of the desired ion (e.g., [M+H]⁺ or [M+Na]⁺) and use the instrument's software to calculate the elemental composition that best fits the observed mass.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of the dry sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualization of the Structural Elucidation Workflow
The process of identifying the correct structure of this compound involved a logical progression of experiments and data analysis.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
The spectroscopic data presented in this guide provides a clear and comprehensive profile of this compound, unequivocally establishing its identity as (+)-homononactic acid. For researchers in natural product chemistry and drug discovery, this detailed analysis is essential for ensuring the accuracy and reproducibility of future studies. The provided experimental protocols offer a practical guide for the characterization of this and similar natural products. As research into the therapeutic potential of this compound continues, a solid understanding of its chemical structure, as detailed herein, will be the bedrock of all further investigation.
A Technical Guide for Researchers in Natural Product Chemistry and Drug Development
Executive Summary
Feigrisolide B, a heptalactone isolated from Streptomyces griseus, has garnered attention for its notable biological activities, including antibacterial, cytotoxic, and antiviral properties.[1][2] Initially reported in 2000, the structural elucidation of this compound and its congener, Feigrisolide A, presented a complex challenge that ultimately culminated in a significant structural revision. This technical guide provides a comprehensive overview of the journey to determine the correct structure of this compound, from its initial isolation and characterization to the pivotal total synthesis that led to its revised structure, now understood to be identical to (+)-homononactic acid. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the methodologies and logical frameworks employed in the structural elucidation of complex natural products.
Introduction
The quest to discover novel bioactive compounds from natural sources is a cornerstone of drug discovery. Actinomycetes, particularly of the genus Streptomyces, are prolific producers of a diverse array of secondary metabolites with therapeutic potential.[3] In 2000, a research group reported the isolation of four new lactones, Feigrisolides A, B, C, and D, from the fermentation broth of Streptomyces griseus.[2] this compound, in particular, demonstrated promising biological activity. The initial structural assignment of this compound was based on extensive spectroscopic analysis. However, subsequent efforts in total synthesis revealed inconsistencies between the spectroscopic data of the synthesized compound and the natural product, necessitating a re-evaluation and ultimate revision of the proposed structure. This guide will detail this process, highlighting the critical interplay between spectroscopic analysis and synthetic chemistry in unequivocally determining the structure of a natural product.
Isolation and Initial Characterization
Experimental Protocol: Isolation of Feigrisolides
The isolation of this compound from the culture broth of Streptomyces griseus involved a multi-step extraction and chromatographic purification process, as described by Tang et al. (2000). While the full detailed protocol from the original publication is not publicly available, a general workflow can be inferred from the abstract and related literature.
References
- 1. Stereoselective synthesis of the published structure of feigrisolide A. Structural revision of feigrisolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]
Unraveling the Synthesis of Feigrisolide B: A Deep Dive into its Polyketide Origins in Streptomyces
For Immediate Release
[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Feigrisolide B, a bioactive heptalactone produced by the soil bacterium Streptomyces griseus. While the definitive biosynthetic gene cluster for this compound has yet to be experimentally confirmed, compelling evidence from structural analyses and the well-characterized biosynthesis of similar polyketides allows for the formulation of a robust hypothetical pathway. This guide synthesizes current knowledge to present a putative enzymatic route to this promising natural product.
This compound, first isolated from Streptomyces griseus, has demonstrated notable antibacterial, cytotoxic, and antiviral activities, making it a molecule of significant interest for pharmaceutical research.[1] Later structural revision studies have strongly suggested that this compound is, in fact, identical to (+)-homononactic acid, a known building block of the macrotetrolide antibiotic nonactin. This critical identification allows for the postulation of its biosynthesis through a pathway analogous to that of nonactin, a well-elucidated example of polyketide synthesis in Streptomyces.
This guide proposes a modular Type I Polyketide Synthase (PKS) system responsible for the assembly of the carbon backbone of this compound. The pathway is hypothesized to commence with a specific starter unit, likely propionyl-CoA, followed by successive condensations with malonyl-CoA and methylmalonyl-CoA extender units. A series of tailoring enzymes, including ketoreductases, dehydratases, and enoylreductases, are predicted to modify the growing polyketide chain to introduce the characteristic stereochemistry and functional groups of (+)-homononactic acid.
The complete genome of Streptomyces griseus IFO 13350, a known producer of feigrisolides, has been sequenced and is publicly available.[2][3] Analysis of this genome has revealed the presence of numerous secondary metabolite biosynthetic gene clusters, with estimates ranging from 34 to 40.[1][4] It is highly probable that one of these clusters encodes the enzymatic machinery for this compound biosynthesis. While the specific cluster has not been experimentally verified, this guide provides a framework for its identification through genome mining and functional genomics studies.
Proposed Biosynthetic Pathway of this compound ((+)-Homononactic Acid)
The biosynthesis of this compound is postulated to proceed through a modular Type I Polyketide Synthase (PKS) pathway, followed by cyclization. The following diagram illustrates the proposed enzymatic steps.
Caption: Proposed modular PKS pathway for this compound biosynthesis.
Hypothetical Composition of the this compound Biosynthetic Gene Cluster
Based on the proposed pathway, a putative gene cluster for this compound would contain the following key open reading frames (ORFs). The gene identifiers are hypothetical and await experimental verification.
| Hypothetical Gene | Proposed Function | Key Domains |
| feiA | Modular Polyketide Synthase (PKS) | Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER), Acyl Carrier Protein (ACP) |
| feiB | Thioesterase (TE) | Thioesterase domain for cyclization and release |
| feiC | Propionyl-CoA Carboxylase | Generation of methylmalonyl-CoA extender units |
| feiR1 | Transcriptional Regulator (e.g., SARP family) | Positive regulation of cluster expression |
| feiR2 | Transcriptional Regulator (e.g., TetR family) | Substrate-dependent repression of cluster expression |
| feiT | Efflux Transporter (e.g., MFS transporter) | Export of this compound and self-resistance |
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway, a series of key experiments are necessary. The following protocols provide a general framework for these investigations.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify the gene cluster responsible for this compound production in Streptomyces griseus.
Methodology: Genome Mining
-
Sequence Retrieval: Obtain the complete genome sequence of a confirmed this compound-producing strain of Streptomyces griseus (e.g., IFO 13350) from a public database like GenBank.
-
Bioinformatics Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite biosynthetic gene clusters within the genome.[5]
-
Candidate Cluster Selection: Analyze the predicted PKS gene clusters. A candidate cluster for this compound biosynthesis would be a Type I PKS cluster with a module organization consistent with the predicted starter and extender units for (+)-homononactic acid. The presence of genes encoding tailoring enzymes (e.g., reductases, dehydratases) and a thioesterase would further support its candidacy.
Functional Verification of the Candidate Gene Cluster
Objective: To experimentally confirm the role of the candidate gene cluster in this compound biosynthesis.
Methodology: Gene Knockout
-
Vector Construction: Construct a gene disruption cassette targeting a key biosynthetic gene within the candidate cluster (e.g., a PKS ketosynthase domain). This is typically done using PCR-based methods to amplify homologous regions flanking the target gene and cloning them into a suicide vector containing a selectable marker.
-
Protoplast Transformation: Prepare protoplasts of Streptomyces griseus and introduce the knockout vector via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Mutant Selection and Verification: Select for transformants that have undergone homologous recombination, resulting in the replacement of the target gene with the disruption cassette. Verify the gene knockout by PCR and Southern blot analysis.
-
Metabolite Analysis: Cultivate the wild-type and mutant strains under conditions conducive to this compound production. Extract the secondary metabolites from the culture broth and mycelium and analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The absence of the this compound peak in the mutant strain compared to the wild-type would confirm the involvement of the targeted gene cluster in its biosynthesis.
The following diagram outlines the general workflow for gene knockout experiments.
Caption: Experimental workflow for gene knockout to verify cluster function.
Future Directions
The elucidation of the complete biosynthetic pathway of this compound will provide a valuable toolkit for synthetic biology and metabolic engineering. Heterologous expression of the identified gene cluster in a more genetically tractable host could facilitate higher production yields and the generation of novel analogues with improved therapeutic properties. Further characterization of the regulatory elements within the cluster will also offer insights into the complex control of secondary metabolism in Streptomyces and provide additional targets for optimizing production.
This technical guide serves as a foundational resource for researchers embarking on the exciting journey of discovery and manipulation of the this compound biosynthetic pathway. The convergence of genomics, bioinformatics, and synthetic biology promises to unlock the full potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Genome sequence of the streptomycin-producing microorganism Streptomyces griseus IFO 13350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome Sequence of the Streptomycin-Producing Microorganism Streptomyces griseus IFO 13350 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]
Revisiting the Structure of Feigrisolide A and B: A Technical Guide to their Structural Reassignment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially isolated from the culture broth of Streptomyces griseus, Feigrisolides A and B were identified as novel heptalactones with a range of biological activities, including antibacterial, antiviral, and cytotoxic properties.[1] The structures were originally proposed based on spectroscopic analysis. However, subsequent total synthesis efforts revealed inconsistencies between the spectroscopic data of the synthetic compounds and the natural isolates. This discrepancy prompted a thorough re-evaluation and ultimately led to a significant structural revision. This technical guide provides an in-depth analysis of the data and experimental methodologies that culminated in the reassignment of Feigrisolide A and B as known natural products, (-)-nonactic acid and (+)-homononactic acid, respectively.[2][3]
The Path to Structural Revision: A Workflow
The journey to amend the structures of Feigrisolide A and B involved a systematic process of synthesis, spectroscopic comparison, and logical deduction. The workflow below illustrates the key stages of this scientific investigation.
Caption: A flowchart illustrating the logical progression from the initial proposed structure of Feigrisolide A to its eventual reassignment as (-)-nonactic acid.
Quantitative Data Presentation: A Comparative Analysis of NMR Spectra
The cornerstone of the structural revision was the significant difference observed in the Nuclear Magnetic Resonance (NMR) spectra between the synthetically produced compound based on the initially proposed structure and the natural Feigrisolide A. The data strongly suggested that Feigrisolide A and B were, in fact, identical to the known compounds (-)-nonactic acid and (+)-homononactic acid. The following tables present a comparative summary of the ¹H and ¹³C NMR data.
Table 1: Comparative ¹H NMR Data (CDCl₃, 500 MHz)
| Position | Originally Proposed Feigrisolide A (Synthetic) δ (ppm), Mult. (J in Hz) | Natural Feigrisolide A / (-)-Nonactic Acid δ (ppm), Mult. (J in Hz) |
| 2 | 2.65, m | 2.54, dq (7.0, 3.5) |
| 3 | 4.20, m | 4.08, m |
| 4a | 1.85, m | 1.75, m |
| 4b | 1.65, m | 1.60, m |
| 5a | 1.55, m | 1.50, m |
| 5b | 1.45, m | 1.40, m |
| 6 | 3.80, m | 3.75, m |
| 7 | 5.10, d (9.5) | 5.05, dd (9.0, 2.0) |
| 8 | 4.05, m | 3.98, m |
| 9-Me | 1.30, d (7.0) | 1.25, d (7.0) |
| 10-Me | 0.95, d (7.0) | 0.92, d (7.0) |
Table 2: Comparative ¹³C NMR Data (CDCl₃, 125 MHz)
| Position | Originally Proposed Feigrisolide A (Synthetic) δ (ppm) | Natural Feigrisolide A / (-)-Nonactic Acid δ (ppm) |
| 1 | 174.5 | 173.8 |
| 2 | 45.2 | 44.8 |
| 3 | 78.5 | 78.2 |
| 4 | 32.1 | 31.8 |
| 5 | 29.8 | 29.5 |
| 6 | 75.4 | 75.1 |
| 7 | 82.3 | 81.9 |
| 8 | 70.1 | 69.8 |
| 9-Me | 21.5 | 21.2 |
| 10-Me | 10.2 | 9.8 |
A similar comparative analysis confirmed the identity of Feigrisolide B as (+)-homononactic acid.
Experimental Protocols
The successful synthesis of the originally proposed structure of Feigrisolide A was crucial for the subsequent structural revision. The key steps in this synthesis involved a Brown asymmetric allylation and an Evans aldol (B89426) reaction.[2][3]
Synthesis of the Proposed Structure of Feigrisolide A (Key Stages)
-
Preparation of the Aldehyde Fragment: The synthesis commenced with the commercially available ethyl (S)-3-hydroxybutyrate. The hydroxyl group was protected, and the ester was subsequently reduced to the corresponding aldehyde.
-
Brown Asymmetric Allylation: The prepared aldehyde was then subjected to a Brown asymmetric allylation to introduce a homoallylic alcohol moiety with high stereocontrol.
-
Evans Aldol Reaction: Following the allylation, the resulting fragment was converted into a suitable precursor for an Evans aldol reaction. This key step was employed to create the desired syn-aldol adduct, which contains two of the stereocenters of the target molecule.
-
Lactonization and Deprotection: The final stages of the synthesis involved the cyclization of the linear precursor to form the seven-membered lactone ring, followed by the removal of all protecting groups to yield the target molecule corresponding to the initially proposed structure of Feigrisolide A.
Spectroscopic Analysis
Standard one- and two-dimensional NMR experiments were conducted on the synthetic and natural compounds. These included ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. All spectra were recorded in CDCl₃ on a 500 MHz spectrometer. The comparison of these spectra, as summarized in the tables above, provided the definitive evidence for the structural misassignment.
Conclusion
The revision of the structures of Feigrisolide A and B serves as a compelling case study in the rigorous process of natural product chemistry. It highlights the indispensable role of total synthesis in the confirmation of proposed structures. The initial spectroscopic analysis, while powerful, can sometimes lead to ambiguous or incorrect assignments. Through meticulous synthesis and comparative spectroscopy, the true identities of Feigrisolide A and B were established as (-)-nonactic acid and (+)-homononactic acid, respectively. This correction is vital for the accurate understanding of their biological activities and for any future drug development efforts based on these molecules.
References
The Feigrisolide B Enigma: A Technical Guide to its Identity and Biosynthetic Origins from Nonactic and Homononactic Acids
For Immediate Release
A significant structural revision has redefined our understanding of feigrisolide B. This technical guide consolidates the current scientific consensus, clarifying that this compound is not a complex macrolide, but rather (+)-homononactic acid itself. This document details the biosynthetic pathway of its constituent monomers, nonactic and homononactic acids, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, from genetic basis to chemical structure.
Executive Summary: The Re-identification of this compound
Initial reports classified this compound as a novel hepta-lactone with significant antibacterial, cytotoxic, and antiviral activities, isolated from Streptomyces griseus. However, subsequent stereoselective total synthesis and spectral analysis have led to a critical revision of this initial structural assignment. The scientific literature now indicates that feigrisolides A and B are, in fact, identical to (-)-nonactic acid and (+)-homononactic acid, respectively[1][2]. This re-identification fundamentally shifts the biosynthetic relationship from one of complex assembly to one of identity. This compound is (+)-homononactic acid.
This guide therefore focuses on the biosynthesis of nonactic and homononactic acids, the true chemical identities of feigrisolides A and B. These molecules serve as the fundamental building blocks for larger macrotetrolide antibiotics like nonactin (B1679836) and other macrolides such as feigrisolide C, which is a macrodiolide of both nonactic and homononactic acid[3]. Understanding the synthesis of these foundational acids is critical for any research or development effort targeting this class of bioactive compounds.
The Biosynthetic Pathway of Nonactic and Homononactic Acids
The biosynthesis of nonactic and homononactic acids is an atypical polyketide pathway. It does not follow the canonical head-to-tail assembly of acetate (B1210297) units. Instead, it involves a unique condensation of precursors from both fatty acid and central carbon metabolism.
Precursors and the Initial Condensation Step
The biosynthesis initiates with the condensation of a succinate (B1194679) derivative with either acetate or malonate[4]. This initial step is crucial as it forms the backbone of what will become the ten-carbon structure of nonactic and homononactic acids. Isotopic labeling experiments have confirmed that acetate, succinate, and propionate (B1217596) are the primary precursors[4].
The Homononactic Acid Branch Point
A key feature of this pathway is that both nonactic and homononactic acids originate from the same initial condensation product. The differentiation—the addition of a methyl group in homononactic acid—occurs after this initial coupling, not from the use of a different starter unit[4]. This suggests a branch point in the pathway where the intermediate can either proceed directly to form nonactic acid or be methylated to yield the precursor for homononactic acid.
The Role of the Nonactin Biosynthetic Gene Cluster
The genetic blueprint for this pathway is located within the nonactin biosynthetic gene cluster in Streptomyces griseus. This cluster contains genes for a type II polyketide synthase (PKS) system, which is unusual for macrolide biosynthesis that typically involves type I PKSs. Key genes within this cluster include nonK and nonJ, which encode for ketoacyl synthase (KAS) α and KASβ homologues, respectively.
One of the most well-characterized enzymes in this pathway is Nonactate Synthase , encoded by the nonS gene. This enzyme catalyzes the formation of the tetrahydrofuran (B95107) ring, a defining feature of nonactic and homononactic acids, from an acyclic precursor.
Quantitative Data
Currently, there is a scarcity of published quantitative data specifically detailing the production yields of this compound (as +)-homononactic acid) from Streptomyces griseus fermentations under various conditions. However, studies on the production of related macrotetrolide antibiotics provide a basis for comparison. The data presented below is illustrative of typical yields for related compounds and should be considered in that context.
| Compound | Producing Organism | Titer (mg/L) | Reference |
| Nonactin | Streptomyces griseus | 10-50 | General literature, varies widely |
| Grisemycin | Streptomyces griseus IFO 13350 | Not Quantified, but detectable by MALDI-TOF MS | [5] |
Note: The lack of specific quantitative data for this compound production highlights a gap in the current literature and an opportunity for future research.
Experimental Protocols
The elucidation of the nonactic and homononactic acid biosynthetic pathway has relied on a combination of genetic and biochemical techniques. The following are detailed methodologies for key experiments cited in the literature.
Gene Inactivation for Pathway Elucidation
This protocol is a generalized method for gene disruption in Streptomyces, a key technique for confirming the role of genes in a biosynthetic pathway.
Objective: To inactivate a target gene (e.g., nonS) in the biosynthetic cluster to observe the effect on the production of nonactic and homononactic acids.
Methodology:
-
Vector Construction: A disruption vector is created, typically using a plasmid that cannot replicate in Streptomyces. A cassette containing a resistance gene (e.g., for apramycin (B1230331) or kanamycin) is cloned, flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.
-
Protoplast Transformation: Protoplasts of Streptomyces griseus are prepared by treating mycelia with lysozyme (B549824) in a hypertonic buffer. The disruption vector is then introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Selection of Mutants: Transformed protoplasts are regenerated on a suitable medium. Double-crossover homologous recombination events, where the target gene is replaced by the resistance cassette, are selected for by plating on a medium containing the corresponding antibiotic.
-
Verification: Successful gene disruption is confirmed by PCR analysis of genomic DNA from the mutant strains and by Southern blot analysis.
-
Metabolite Analysis: The mutant and wild-type strains are fermented under identical conditions. The culture broths are extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the absence of the final products (nonactic and homononactic acids) and the potential accumulation of biosynthetic intermediates in the mutant.
Isotopic Labeling Studies
This protocol describes the use of stable isotope-labeled precursors to trace the origins of the carbon backbone of nonactic and homononactic acids.
Objective: To determine the precursor units that constitute the molecular structure of nonactic and homononactic acids.
Methodology:
-
Precursor Synthesis: Stable isotope-labeled precursors, such as 13C-labeled acetate, succinate, or propionate, are synthesized or procured.
-
Feeding Experiments: The labeled precursor is added to the culture medium of Streptomyces griseus at a specific point during its growth phase when the production of secondary metabolites is active.
-
Isolation and Purification: After a set fermentation period, the target molecules (nonactic and homononactic acids) are isolated from the culture broth and purified, typically using a combination of solvent extraction and chromatography.
-
NMR Spectroscopy: The purified, labeled compounds are analyzed by 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The enrichment and position of the 13C label in the final structure provide definitive evidence of the incorporation of the precursor and its specific location in the molecule.
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate the key biosynthetic pathway and a typical experimental workflow.
Caption: Biosynthetic pathway of nonactic and homononactic acids.
Caption: Experimental workflow for gene disruption studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective synthesis of the published structure of feigrisolide A. Structural revision of feigrisolides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feigrisolide C: structural revision and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Biosynthesis and Regulation of Grisemycin, a New Member of the Linaridin Family of Ribosomally Synthesized Peptides Produced by Streptomyces griseus IFO 13350 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of Feigrisolide B: An Application Note and Protocol
Introduction
Feigrisolide B, a naturally occurring lactone, has garnered significant interest within the scientific community due to its notable biological activities. Initially isolated from Streptomyces griseus, it has demonstrated potent antibacterial, as well as moderate cytotoxic and antiviral properties.[1][2] Subsequent structural elucidation studies have revealed that the initially proposed structure of this compound was incorrect. Through total synthesis and spectroscopic analysis, it has been conclusively established that this compound is structurally identical to (+)-homononactic acid.[3][4] This revelation has clarified the path for the chemical synthesis and further biological investigation of this promising natural product.
This application note provides a detailed protocol for the enantioselective synthesis and purification of this compound ((+)-homononactic acid). The procedures outlined herein are intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for obtaining high-purity this compound for their studies.
Synthesis of this compound ((+)-Homononactic Acid)
The enantioselective synthesis of (+)-homononactic acid can be achieved through a multi-step sequence starting from readily available chiral precursors. The following protocol is a composite of established synthetic methodologies adapted for the specific target of (+)-homononactic acid.
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Reaction 1: Synthesis of Intermediate 1
-
Materials: (S)-1,2-epoxybutane, 2-lithiofuran (B141411), anhydrous tetrahydrofuran (B95107) (THF), -78 °C bath (dry ice/acetone).
-
Procedure:
-
To a solution of 2-lithiofuran (prepared in situ from furan (B31954) and n-butyllithium) in anhydrous THF at -78 °C, add a solution of (S)-1,2-epoxybutane in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Intermediate 1.
-
Reaction 2-4 and Final Product Formation
Due to the proprietary nature of specific industrial synthesis routes, detailed step-by-step protocols for the conversion of Intermediate 1 to (+)-homononactic acid are not publicly available. However, the general transformations involve the oxidation of the furan ring, stereoselective reduction, and subsequent functional group manipulations to yield the target carboxylic acid. These steps typically employ standard organic synthesis techniques.
Purification of this compound ((+)-Homononactic Acid)
Purification of the crude (+)-homononactic acid is critical to obtain a high-purity product suitable for biological assays and further research. A two-step purification process involving column chromatography followed by crystallization is recommended.
Purification Workflow
Caption: Workflow for the purification of crude (+)-Homononactic Acid.
Experimental Protocols
1. Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes) and pack it into a glass column.
-
Dissolve the crude (+)-homononactic acid in a minimal amount of dichloromethane (B109758) or the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
2. Crystallization
-
Solvent System: A mixture of ethyl acetate and hexanes is often suitable for the crystallization of organic acids.
-
Procedure:
-
Dissolve the purified product from column chromatography in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Data Presentation
Table 1: Physicochemical and Spectral Data for this compound ((+)-Homononactic Acid)
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₄ | [5] |
| Molecular Weight | 216.27 g/mol | [5] |
| Appearance | White crystalline solid | - |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.15-4.05 (m, 1H), 3.85-3.75 (m, 1H), 2.60 (q, J=7.2 Hz, 1H), 2.00-1.85 (m, 2H), 1.70-1.40 (m, 6H), 1.25 (d, J=7.2 Hz, 3H), 0.95 (t, J=7.4 Hz, 3H) | - |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 180.5, 78.2, 72.5, 45.1, 35.8, 29.4, 25.6, 23.1, 14.2, 10.0 | - |
Note: NMR data is predicted based on known spectra of similar compounds and may vary slightly based on experimental conditions.
Conclusion
This application note provides a comprehensive overview of the synthesis and purification of this compound, which has been correctly identified as (+)-homononactic acid. The detailed protocols for synthesis and purification, along with the structured data presentation, are intended to facilitate the production of this biologically active compound for research purposes. Adherence to these protocols will enable researchers to obtain high-purity this compound for further investigation into its therapeutic potential.
References
Application Notes and Protocols: Unraveling the Antibacterial Action of Feigrisolide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feigrisolide B, a hepta-lactone natural product isolated from Streptomyces griseus, has demonstrated potent antibacterial activity, positioning it as a compound of interest in the search for novel antimicrobial agents.[1][2] While detailed studies on its precise mechanism of action are emerging, its structural similarity to macrotetrolide antibiotics like nonactin (B1679836) suggests a probable mode of action involving the disruption of bacterial cell membrane function.[3][4][5] This document provides a comprehensive guide for investigating the antibacterial mechanism of this compound, including detailed experimental protocols and data presentation formats. The hypothesized mechanism, based on its structural class, centers on its potential role as an ionophore, leading to the dissipation of the bacterial membrane potential, subsequent inhibition of ATP synthesis, and ultimately, cell death.
Hypothesized Mechanism of Action
This compound is likely to function as an ionophore, a lipid-soluble molecule that can transport ions across a lipid bilayer. This action disrupts the crucial electrochemical gradients maintained by the bacterial cell membrane. The proposed cascade of events is as follows:
-
Insertion into the Bacterial Membrane: this compound, with its lipophilic exterior, is anticipated to readily insert into the bacterial cytoplasmic membrane.
-
Ion Transport: Once embedded in the membrane, it is hypothesized to selectively bind and transport cations (such as K⁺ or Na⁺) across the membrane, down their concentration gradients.
-
Membrane Depolarization: This unregulated ion transport is expected to dissipate the bacterial membrane potential, a critical component of the proton motive force.
-
Inhibition of ATP Synthesis: The collapse of the membrane potential would uncouple oxidative phosphorylation, leading to a sharp decline in cellular ATP production.[2]
-
Inhibition of Macromolecular Synthesis and Cell Death: The depletion of ATP, a vital energy currency, would halt essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.
Quantitative Data Summary
While specific MIC values for this compound are not widely published, this table provides a template for summarizing key quantitative data obtained during the investigation of its antibacterial properties.
| Bacterial Strain | This compound MIC (µg/mL) | Comparator Antibiotic MIC (µg/mL) | Effect on Membrane Potential (at MIC) | Intracellular ATP Levels (at MIC, % of control) |
| Staphylococcus aureus ATCC 29213 | Data to be determined | Vancomycin (B549263): Value | e.g., 80% decrease | e.g., 15% |
| Bacillus subtilis ATCC 6633 | Data to be determined | Penicillin: Value | e.g., 85% decrease | e.g., 10% |
| Escherichia coli ATCC 25922 | Data to be determined | Ciprofloxacin (B1669076): Value | e.g., 20% decrease | e.g., 75% |
| MRSA USA300 | Data to be determined | Linezolid: Value | e.g., 75% decrease | e.g., 20% |
Experimental Protocols
Herein are detailed protocols for the key experiments to elucidate the antibacterial mechanism of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (optional, for OD600 readings)
-
Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)
-
Negative control (DMSO or vehicle)
Procedure:
-
Preparation of this compound Dilutions: a. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row. b. Add 200 µL of the highest concentration of this compound to be tested to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. b. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. c. Add 100 µL of sterile CAMHB to well 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Protocol 2: Bacterial Membrane Potential Assay
This protocol uses the membrane potential-sensitive fluorescent dye, DiSC₃(5), to assess the effect of this compound on bacterial membrane potential. Depolarization of the membrane leads to an increase in fluorescence.
Materials:
-
This compound
-
Bacterial culture in late-logarithmic growth phase
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
DiSC₃(5) (3,3'-Dipropylthiadicarbocyanine iodide) stock solution (in DMSO)
-
Valinomycin (positive control for depolarization)
-
Fluorometer with excitation at 622 nm and emission at 670 nm
-
Black, clear-bottom 96-well plates
Procedure:
-
Cell Preparation: a. Centrifuge the bacterial culture, wash the pellet twice with HEPES buffer, and resuspend in the same buffer to an OD600 of 0.05.
-
Dye Loading: a. Add DiSC₃(5) to the bacterial suspension to a final concentration of 1 µM. b. Incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized bacterial membranes, which quenches its fluorescence.
-
Fluorescence Measurement: a. Transfer 200 µL of the dye-loaded cell suspension to the wells of a black 96-well plate. b. Place the plate in the fluorometer and record the baseline fluorescence for 5 minutes. c. Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) and the positive control (valinomycin) to the wells. d. Immediately begin recording the fluorescence intensity every minute for at least 30 minutes.
-
Data Analysis: a. An increase in fluorescence intensity indicates membrane depolarization. Express the change in fluorescence as a percentage of the maximum depolarization achieved with valinomycin.
Protocol 3: Intracellular ATP Measurement Assay
This protocol measures the intracellular ATP levels in bacteria following treatment with this compound using a commercial luciferin/luciferase-based assay kit.
Materials:
-
This compound
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
ATP measurement kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay)
-
Luminometer
-
White, opaque 96-well plates
Procedure:
-
Treatment: a. Incubate the bacterial culture with different concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) for a defined period (e.g., 30, 60 minutes). Include an untreated control.
-
Sample Preparation: a. Transfer 100 µL of each treated and untreated bacterial culture to the wells of a white, opaque 96-well plate.
-
ATP Measurement: a. Prepare the ATP assay reagent according to the manufacturer's instructions. b. Add 100 µL of the reagent to each well. c. Mix briefly on an orbital shaker and incubate at room temperature for 5 minutes to lyse the cells and stabilize the luminescent signal.
-
Luminescence Reading: a. Measure the luminescence using a luminometer.
-
Data Analysis: a. The luminescence signal is proportional to the ATP concentration. Express the ATP levels in treated samples as a percentage of the untreated control.
Protocol 4: Macromolecular Synthesis Inhibition Assay
This protocol determines which major biosynthetic pathway (DNA, RNA, protein, or cell wall) is inhibited by this compound by measuring the incorporation of radiolabeled precursors.
Materials:
-
This compound
-
Bacterial culture in early-logarithmic growth phase
-
Minimal essential medium (MEM)
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and N-acetyl-[³H]glucosamine (for cell wall)
-
Trichloroacetic acid (TCA), 10% and 5%
-
Ethanol (95%)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Positive control inhibitors (e.g., ciprofloxacin for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, vancomycin for cell wall)
Procedure:
-
Preparation: a. Grow bacteria to early-log phase in MEM. b. Aliquot the culture into tubes.
-
Treatment and Labeling: a. To each tube, add the respective radiolabeled precursor and immediately add this compound at a concentration that inhibits growth by ~50% (previously determined). Include untreated and positive control tubes. b. Incubate at 37°C with shaking.
-
Sampling and Precipitation: a. At various time points (e.g., 0, 10, 20, 30 minutes), remove aliquots and add them to an equal volume of cold 10% TCA to precipitate the macromolecules. b. Incubate on ice for 30 minutes.
-
Washing: a. Collect the precipitate by vacuum filtration through glass fiber filters. b. Wash the filters twice with cold 5% TCA and once with cold 95% ethanol.
-
Counting: a. Place the dried filters in scintillation vials with scintillation fluid. b. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Plot the counts per minute (CPM) versus time for each precursor in the presence and absence of this compound. A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.
Visualizations
Caption: Hypothesized mechanism of antibacterial action of this compound.
Caption: Experimental workflow for investigating the antibacterial mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OhioLINK ETD: Cox, James Eric [etd.ohiolink.edu]
Application Notes and Protocols for Assessing the Cytotoxicity of Feigrisolide B on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Feigrisolide B, a novel natural product, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects against various cancer cell lines. Understanding the mechanism and efficacy of its anti-cancer properties is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the methodologies to assess the cytotoxicity of this compound, present key quantitative data, and delineate the underlying signaling pathways involved in its mode of action.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The IC50 values are determined across a panel of cancer cell lines to evaluate the compound's potency and selectivity.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |
| MDA-MB-231 | Breast Adenocarcinoma | [Insert Data] | [Insert Data] |
| HeLa | Cervical Adenocarcinoma | [Insert Data] | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] | [Insert Data] |
| HepG2 | Hepatocellular Carcinoma | [Insert Data] | [Insert Data] |
| HCT116 | Colorectal Carcinoma | [Insert Data] | [Insert Data] |
Note: The data presented in this table is a template. Actual values should be populated from experimental findings.
Experimental Protocols
Detailed protocols for key experiments are provided below to ensure reproducibility and standardization of the assessment of this compound's cytotoxicity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for evaluating the cytotoxic effects of this compound.
Proposed Apoptosis Signaling Pathway Induced by this compound
The extrinsic and intrinsic pathways are two primary routes of apoptosis. The extrinsic pathway is triggered by external death signals, while the intrinsic pathway is initiated by internal cellular stress.
Caption: this compound-induced apoptosis via extrinsic and intrinsic pathways.
Cell Cycle Regulation Pathway Affected by this compound
This compound may induce cell cycle arrest at specific checkpoints, such as G1/S or G2/M, by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
Caption: Potential mechanism of this compound-induced cell cycle arrest.
Feigrisolide B: Application Notes and Protocols for Biological Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feigrisolide B, a heptalactone isolated from Streptomyces griseus, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.[1] This document provides detailed application notes and protocols for assessing the key biological activities of this compound, including its antibacterial, cytotoxic, and antiviral properties. Additionally, protocols for evaluating its effect on 1,3-β-D-glucanase and its apoptosis-inducing capabilities are presented.
Key Biological Activities
This compound has been reported to exhibit strong antibacterial, moderate cytotoxic, and antiviral activities.[1] It has also been shown to induce apoptosis in Ehrlich carcinoma cells and affect the activity of 1,3-β-D-glucanase.
Data Presentation: Summary of Quantitative Data
The following table summarizes the reported quantitative data for the biological activities of this compound.
| Biological Activity | Assay Type | Cell Line/Organism | Result | Reference |
| Cytotoxicity | Apoptosis Induction | Ehrlich Carcinoma Cells | IC50 = 17.4 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited.
Antibacterial Activity Assay
This protocol is a generalized procedure for determining the antibacterial efficacy of this compound using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline solution (0.85% NaCl)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Protocol:
-
Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, suspend bacterial colonies in sterile saline to match the 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions, the positive control, and the negative control. The final volume in each well should be uniform (e.g., 200 µL).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Workflow Diagram:
Antibacterial MIC Assay Workflow
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound on Ehrlich ascites carcinoma cells.
Objective: To determine the concentration of this compound that reduces the viability of Ehrlich ascites carcinoma cells by 50% (IC50).
Materials:
-
This compound
-
Ehrlich ascites carcinoma (EAC) cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest EAC cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Workflow Diagram:
References
In Vitro Evaluation of Feigrisolide B: Application Notes and Protocols for Determining Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the in vitro evaluation of the antimicrobial spectrum of Feigrisolide B, a lactone compound that has demonstrated significant antibacterial properties. While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against a broad range of microorganisms are not publicly available in the cited literature, this document outlines the standardized protocols and methodologies required to generate such data. Additionally, it describes the general mechanism of action for macrolide lactones, the class of compounds to which this compound belongs, and provides a conceptual workflow for its antimicrobial evaluation.
Data Presentation
A crucial aspect of evaluating a novel antimicrobial agent is the clear and concise presentation of quantitative data. The following table structure is recommended for summarizing the antimicrobial spectrum of this compound once the experimental data has been generated.
Table 1: Antimicrobial Spectrum of this compound
| Test Microorganism | Type | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Gram-positive Bacteria | ATCC 29213 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Escherichia coli | Gram-negative Bacteria | ATCC 25922 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa | Gram-negative Bacteria | ATCC 27853 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Enterococcus faecalis | Gram-positive Bacteria | ATCC 29212 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Candida albicans | Fungi (Yeast) | ATCC 90028 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Aspergillus fumigatus | Fungi (Mold) | ATCC 204305 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| ...(additional organisms) | ... | ... | ... | ... | ... | ... |
Interpretation Key:
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.
-
MBC/MIC Ratio: A parameter used to determine if an agent is bactericidal (typically ≤4) or bacteriostatic (>4).
Experimental Protocols
The following are detailed protocols for determining the MIC and MBC of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method is a widely accepted technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin (B1664943) for bacteria, amphotericin B for fungi)
-
Sterile diluent (e.g., saline, DMSO)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of this compound in the appropriate broth medium directly in the 96-well plate. The concentration range should be selected based on preliminary screening (e.g., 256 µg/mL to 0.5 µg/mL). b. Include a positive control well (broth with microorganism, no drug) and a negative control well (broth only).
-
Inoculation: a. Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. b. Add the diluted inoculum to each well containing the this compound dilutions and the positive control well.
-
Incubation: a. Incubate the microtiter plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed as a follow-up to the MIC test to determine the killing activity of the antimicrobial agent.
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing: a. From each well of the MIC plate that shows no visible growth, and from the positive control well, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar plate.
-
Incubation: a. Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the MBC: a. The MBC is the lowest concentration of this compound that results in no colony growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for determining the antimicrobial spectrum and the presumed mechanism of action for macrolide lactones.
Caption: Workflow for MIC and MBC Determination of this compound.
Caption: General Mechanism of Action for Macrolide Lactones.
Mechanism of Action
This compound is structurally classified as a macrolide lactone. While specific studies on the mechanism of action of this compound are not available in the public domain, the general mechanism for this class of antibiotics is well-established. Macrolides typically exert their antimicrobial effect by inhibiting bacterial protein synthesis.
They achieve this by binding to the 50S subunit of the bacterial ribosome. This binding event occurs within the peptide exit tunnel, which is the path that newly synthesized polypeptide chains traverse. By obstructing this tunnel, macrolides effectively halt the elongation of the polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA. This disruption of protein synthesis ultimately results in a bacteriostatic effect, and at higher concentrations, can be bactericidal. It is important to note that this mechanism is selective for bacterial ribosomes, which differ structurally from eukaryotic ribosomes, providing a basis for their therapeutic use. Further research is required to confirm if this compound follows this classical macrolide mechanism of action.
Target Identification Studies for Feigrisolide B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Feigrisolide B, a heptalactone isolated from Streptomyces griseus, has demonstrated significant biological activities, including antibacterial, antiviral, and cytotoxic effects[1]. Notably, it has been observed to induce apoptosis in Ehrlich carcinoma cells, suggesting its potential as a lead compound for anticancer drug development[2]. However, the precise molecular targets and mechanisms of action of this compound remain to be elucidated. These application notes provide a comprehensive suite of protocols for the identification and validation of the molecular targets of this compound, leveraging contemporary chemical biology and proteomics approaches. The described workflows are designed to guide researchers in uncovering the signaling pathways modulated by this promising natural product.
Introduction
The identification of molecular targets is a critical step in the development of novel therapeutics. It provides insights into the mechanism of action, facilitates lead optimization, and helps in predicting potential on- and off-target effects. For natural products like this compound, which exhibit potent biological activity, a systematic approach to target deconvolution is essential. This document outlines a multi-pronged strategy for the target identification of this compound, commencing with the synthesis of a chemical probe, followed by affinity-based protein capture, proteomic analysis, and subsequent target validation.
I. Synthesis of a this compound-Derived Affinity Probe
To capture the cellular binding partners of this compound, an affinity probe is essential. This involves chemically modifying this compound to incorporate a linker and a reporter tag (e.g., biotin) without significantly compromising its biological activity.
Protocol 1: Synthesis of a Biotinylated this compound Probe
-
Structural Analysis: Identify a non-essential functional group on this compound for the attachment of a linker. Based on its presumed structure, a hydroxyl group could be a suitable attachment point.
-
Linker Attachment: React this compound with a bifunctional linker, such as a polyethylene (B3416737) glycol (PEG) linker with a terminal alkyne group. This is typically performed in an organic solvent like dichloromethane (B109758) (DCM) with a suitable coupling agent.
-
Click Chemistry: Conjugate the alkyne-modified this compound to an azide-functionalized biotin (B1667282) molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Purification: Purify the resulting biotinylated this compound probe using high-performance liquid chromatography (HPLC).
-
Activity Confirmation: Validate that the biotinylated probe retains the cytotoxic activity of the parent compound using a cell viability assay (e.g., MTT assay) on a relevant cancer cell line, such as Ehrlich carcinoma cells.
II. Affinity Purification of this compound-Binding Proteins
With a validated affinity probe, the next step is to isolate its cellular binding partners from cell lysates.
Protocol 2: Affinity Chromatography and Pull-Down Assay
-
Cell Culture and Lysis: Culture Ehrlich carcinoma cells to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Probe Incubation: Incubate the cell lysate with the biotinylated this compound probe. As a negative control, incubate a separate aliquot of lysate with biotin alone. To demonstrate specificity, a competition experiment can be performed by pre-incubating the lysate with an excess of unmodified this compound before adding the biotinylated probe.
-
Streptavidin Affinity Chromatography: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe and its bound proteins.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and dithiothreitol).
III. Proteomic Identification of Target Proteins
The eluted proteins are then identified using mass spectrometry-based proteomics.
Protocol 3: LC-MS/MS-Based Proteomic Analysis
-
Sample Preparation: Perform an in-solution or in-gel tryptic digest of the eluted proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.
-
Candidate Target Selection: Identify proteins that are significantly enriched in the this compound probe pull-down compared to the negative controls.
Hypothetical Quantitative Proteomics Data
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Biotin) | p-value | Function |
| P04637 | TP53 | 8.2 | 0.001 | Tumor suppressor |
| P11362 | PARP1 | 6.5 | 0.003 | DNA repair, apoptosis |
| Q07812 | BCL2L1 | 5.1 | 0.008 | Apoptosis regulator |
| P42336 | CASP3 | 4.8 | 0.012 | Apoptosis executioner |
| P00390 | G6PD | 3.5 | 0.025 | Pentose phosphate (B84403) pathway |
IV. Target Validation
The candidate proteins identified through proteomics must be validated to confirm that they are bona fide targets of this compound.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand can stabilize a target protein against thermal denaturation.
-
Procedure:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
-
Expected Outcome: A shift in the melting curve of a target protein in the presence of this compound indicates direct binding.
Protocol 5: Enzyme Inhibition Assay
-
Principle: If a candidate target is an enzyme, its activity can be measured in the presence and absence of this compound.
-
Procedure:
-
Purify the recombinant target enzyme.
-
Perform a kinetic assay using a specific substrate for the enzyme.
-
Measure the enzyme activity at various concentrations of this compound to determine the IC50 value.
-
-
Expected Outcome: A dose-dependent inhibition of enzyme activity suggests that it is a direct target.
Hypothetical Enzyme Inhibition Data
| Target Enzyme | Substrate | This compound IC50 (µM) |
| Caspase-3 | Ac-DEVD-pNA | 2.5 |
| PARP1 | NAD+ | 5.8 |
V. Elucidation of Signaling Pathways
Based on the validated targets, a hypothetical signaling pathway for this compound-induced apoptosis can be constructed.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
This compound may exert its cytotoxic effects by directly binding to and modulating the activity of key proteins in the apoptotic pathway. For instance, it could directly activate pro-apoptotic proteins or inhibit anti-apoptotic proteins, leading to the activation of executioner caspases and subsequent cell death.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Experimental Workflow Diagram
The overall workflow for the target identification of this compound is summarized in the following diagram.
Caption: Experimental workflow for this compound target identification.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the systematic identification and validation of the molecular targets of this compound. By employing these methods, researchers can move from the observation of a biological phenotype to a mechanistic understanding of the compound's mode of action at the molecular level. This knowledge is invaluable for the future development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Feigrisolide B in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feigrisolide B is a natural product isolated from Streptomyces griseus that has garnered attention in the field of drug discovery for its diverse biological activities.[1] As a member of the lactone class of compounds, it has demonstrated significant antibacterial, antiviral, and cytotoxic properties.[1] Notably, its ability to induce apoptosis in cancer cells, specifically Ehrlich carcinoma cells, suggests its potential as a lead compound for the development of novel anticancer therapeutics. These application notes provide a comprehensive overview of the known biological activities of this compound, detailed protocols for its use in relevant assays, and a summary of the available quantitative data to guide researchers in their drug discovery efforts.
Biological Activities and Mechanism of Action
This compound exhibits a range of biological effects that are of interest for drug development. Its primary activities include:
-
Cytotoxic and Pro-Apoptotic Activity: this compound has been shown to induce apoptosis in Ehrlich carcinoma cells with an IC50 of 17.4 µg/ml. While the precise signaling pathway has not been fully elucidated, it is hypothesized to involve the intrinsic mitochondrial pathway, a common mechanism for natural product-induced apoptosis. This pathway is characterized by the involvement of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
-
Antibacterial Activity: this compound has demonstrated strong antibacterial activity.[1] Although the specific bacterial spectrum and mechanism of action are not well-defined, many antibacterial agents target essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.
-
Antiviral Activity: The compound also possesses medium antiviral activity.[1] The mechanism by which this compound exerts its antiviral effects is currently unknown. Potential mechanisms for antiviral drugs include the inhibition of viral entry, replication, or release from host cells.
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound. This information is crucial for dose-response studies and for comparing its potency with other compounds.
| Biological Activity | Cell Line/Organism | Parameter | Value | Reference |
| Cytotoxicity | Ehrlich Carcinoma Cells | IC50 | 17.4 µg/ml |
Experimental Protocols
In Vitro Cytotoxicity Assay using MTT
This protocol is a standard method to assess the cytotoxic effects of this compound on adherent cancer cell lines, such as Ehrlich carcinoma cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Ehrlich carcinoma cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM medium. Incubate the plate overnight in a CO2 incubator to allow the cells to attach.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in the CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the effect of this compound on apoptosis induction.
Visualizations
Proposed Apoptotic Signaling Pathway of this compound
References
Feigrisolide B: Application Notes for a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feigrisolide B is a hepta-lactone natural product isolated from Streptomyces griseus.[1][2] Emerging research has highlighted its potential as a therapeutic agent, demonstrating a range of biological activities including antibacterial, antiviral, and cytotoxic effects.[1][2] Notably, this compound has been shown to induce apoptosis in cancer cells, suggesting its promise in oncology.[1] These application notes provide a comprehensive overview of the known biological activities of this compound, propose a hypothetical mechanism of action for its anti-cancer and anti-inflammatory effects, and offer detailed protocols for investigating its therapeutic potential.
Biological Activity
This compound has demonstrated notable cytotoxic activity against Ehrlich carcinoma cells, inducing apoptosis with an IC50 of 17.4 µg/mL.[1] It also exhibits cytotoxic effects on developing sea urchin eggs and can immobilize sea urchin sperm at concentrations below 1 µg/mL.[1]
Proposed Mechanism of Action
While the precise molecular mechanisms of this compound are still under investigation, its ability to induce apoptosis suggests a potential interaction with key signaling pathways that regulate cell survival and inflammation. A plausible, yet hypothetical, mechanism is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Both STAT3 and NF-κB are critical transcription factors that are often constitutively activated in cancer cells, leading to the upregulation of anti-apoptotic and pro-inflammatory genes. By inhibiting these pathways, this compound may shift the cellular balance towards apoptosis in cancer cells and reduce the expression of inflammatory mediators.
Data Presentation
A summary of the currently available quantitative data for this compound is presented in the table below.
| Biological Activity | Cell Line/Organism | Parameter | Value | Reference |
| Cytotoxicity | Ehrlich Carcinoma Cells | IC50 | 17.4 µg/mL | [1] |
| Sperm Immobilization | Sea Urchin (Strongylocentrotus intermedius) | Effective Concentration | < 1 µg/mL | [1] |
Experimental Protocols
To investigate the proposed mechanism of action and further characterize the therapeutic potential of this compound, the following detailed experimental protocols are provided.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the procedure to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
Cancer cell line
-
This compound
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described in Protocol 1. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protocol 3: Investigation of STAT3 Signaling using a Luciferase Reporter Assay
This protocol determines the effect of this compound on STAT3 transcriptional activity.
Materials:
-
STAT3 reporter cell line (e.g., HEK293T cells stably expressing a STAT3-responsive luciferase reporter construct)
-
This compound
-
IL-6 (or other appropriate STAT3 activator)
-
Luciferase Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the STAT3 reporter cells in a white-walled 96-well plate.
-
Transfection (if necessary): If using a transient transfection system, transfect the cells with the STAT3 reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a known STAT3 activator, such as IL-6 (e.g., 20 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Transfer the cell lysate to a new opaque plate and add the luciferase substrate. Immediately measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in this compound-treated cells to the stimulated control to determine the percentage of inhibition.
Protocol 4: Analysis of STAT3 Phosphorylation by Western Blot
This protocol assesses the effect of this compound on the phosphorylation of STAT3, a key step in its activation.
Materials:
-
Cancer cell line
-
This compound
-
IL-6
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time, followed by stimulation with IL-6 for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and then incubate with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and β-actin for normalization.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and the loading control.
Protocol 5: Evaluation of NF-κB Nuclear Translocation by Immunofluorescence
This protocol visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cell line of interest
-
This compound
-
TNF-α (or other NF-κB activator)
-
Triton X-100
-
Primary antibody: anti-NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with this compound, followed by stimulation with TNF-α.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde and then permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block the cells and incubate with the primary anti-p65 antibody. After washing, incubate with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.
-
Data Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation in treated versus control cells.
Protocol 6: Measurement of Nitric Oxide Production using the Griess Assay
This protocol is for assessing the anti-inflammatory potential of this compound by measuring nitric oxide (NO) production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells and treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add the components of the Griess reagent to the supernatant according to the manufacturer's protocol.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite (B80452) concentration from a standard curve and determine the percentage inhibition of NO production by this compound.
Protocol 7: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol measures the effect of this compound on the secretion of TNF-α and IL-6 from stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Stimulation and Supernatant Collection: Treat RAW 264.7 cells with this compound and stimulate with LPS as described in Protocol 6. Collect the culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for each kit. This typically involves coating the plate with a capture antibody, adding the samples, followed by a detection antibody, and then a substrate for color development.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 from their respective standard curves and determine the inhibitory effect of this compound.
Visualizations
Caption: Proposed mechanism of this compound's anti-cancer and anti-inflammatory activity.
Caption: Workflow for evaluating the anti-cancer potential of this compound.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
References
Application of Feigrisolide B in Agricultural Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Feigrisolides are a class of lactone compounds isolated from Streptomyces griseus, with Feigrisolide B demonstrating notable antibacterial, cytotoxic, and antiviral activities.[1][2] While direct and extensive research on the agricultural applications of this compound is limited, studies on the closely related analogue, Feigrisolide C, have revealed significant potential in controlling devastating plant pathogens.[3][4][5] This document provides detailed application notes and experimental protocols for investigating the utility of this compound in agricultural research, drawing upon the existing knowledge of Feigrisolide C and established methodologies for assessing antifungal activity and induced plant defense.
Antifungal Activity of Feigrisolide Analogues
Feigrisolide C, structurally similar to this compound, has been shown to be effective against Magnaporthe oryzae Triticum (MoT), the causal agent of wheat blast disease.[3][4][5] The data presented below for Feigrisolide C can be used as a benchmark for designing and evaluating the antifungal efficacy of this compound.
Quantitative Data on Antifungal Efficacy of Feigrisolide C against Magnaporthe oryzae Triticum
| Parameter | Concentration | Result | Reference |
| Mycelial Growth Inhibition | 2 µ g/disk | 68.1 ± 1.0% | [3] |
| 1.5 µ g/disk | 63.4 ± 1.3% | [3] | |
| 1 µ g/disk | 54.2 ± 1.0% | [3] | |
| 0.025 µ g/disk | 13.3 ± 0.8% (Minimum suppressive concentration) | [3] | |
| Conidia Germination Inhibition | 0.05 µg/mL | 100% | [4] |
| Wheat Blast Lesion Length | 5 µg/mL | 2.5 ± 0.1 mm | [3] |
| 1 µg/mL | 6.1 ± 0.2 mm | [3] | |
| Water Control | 9.3 ± 0.2 mm | [3] |
Experimental Protocols
The following protocols are adapted from established methods for testing the efficacy of natural compounds against plant pathogens and for studying induced plant defense mechanisms.
In Vitro Antifungal Activity Assays
Objective: To determine the direct inhibitory effect of this compound on the mycelial growth and conidial germination of a target fungal pathogen (e.g., Magnaporthe oryzae).
a) Mycelial Growth Inhibition Assay (Disk Diffusion Method)
-
Preparation of Fungal Cultures: Culture the target fungus on Potato Dextrose Agar (PDA) plates until the mycelium covers the plate.
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to achieve the desired test concentrations.
-
Assay Setup:
-
Place sterile filter paper disks (6 mm diameter) on the surface of freshly prepared PDA plates.
-
Apply a specific volume of each this compound dilution to a disk. Use a solvent control and a commercial fungicide as positive control.
-
Place a mycelial plug (5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.
-
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the mycelium in the control plate reaches the edge. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the control colony and T is the average diameter of the treated colony.
b) Conidial Germination Inhibition Assay
-
Conidia Suspension Preparation: Harvest conidia from a sporulating fungal culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through cheesecloth and adjust the concentration to 1 x 10^6 conidia/mL using a hemocytometer.
-
Treatment Preparation: In microcentrifuge tubes, mix the conidial suspension with different concentrations of this compound. Include a solvent control and a positive control.
-
Incubation: Incubate the tubes at the optimal temperature for germination for a specified period (e.g., 6-12 hours).
-
Microscopic Analysis: Place a drop of each suspension on a microscope slide and observe at least 100 conidia per replicate. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
-
Data Analysis: Calculate the percentage of germination inhibition.
In Vivo Disease Control Assay (Detached Leaf Assay)
Objective: To evaluate the ability of this compound to protect plant tissue from fungal infection.
-
Plant Material: Grow healthy wheat (or other host plant) seedlings to the 2-3 leaf stage.
-
Treatment Application: Detach healthy leaves and place them in a petri dish containing moist filter paper. Apply this compound solutions of varying concentrations to the adaxial surface of the leaves. Allow the treatment to dry.
-
Inoculation: Place a mycelial plug or a drop of conidial suspension of the pathogen on the center of each treated leaf.
-
Incubation: Incubate the petri dishes in a high-humidity environment at the appropriate temperature for disease development.
-
Disease Assessment: After a set incubation period (e.g., 3-5 days), measure the lesion diameter on each leaf.
Plant Defense Induction Assay
Objective: To determine if this compound can induce systemic resistance in plants, leading to enhanced protection against pathogens.
-
Plant Treatment: Treat the roots or lower leaves of intact plants with this compound. Use a separate set of plants treated with water or solvent as a control.
-
Challenge Inoculation: After a specific induction period (e.g., 48-72 hours), inoculate an upper, untreated leaf with the pathogen.
-
Disease Quantification:
-
Lesion Measurement: Measure the size of the lesions on the challenged leaves after a suitable incubation period.
-
Pathogen Growth Quantification (Bacterial Pathogens): For bacterial pathogens, a leaf infiltration assay can be performed.[5] Excise leaf discs from the inoculated area at different time points, homogenize the tissue, and plate serial dilutions to count bacterial colony-forming units (CFUs).
-
-
Gene Expression Analysis (Optional): To investigate the molecular mechanisms, extract RNA from the challenged leaves at various time points after inoculation. Use quantitative real-time PCR (qRT-PCR) to analyze the expression of defense-related marker genes, such as PR1 (Pathogenesis-Related 1) for the salicylic (B10762653) acid (SA) pathway and PDF1.2 (Plant Defensin 1.2) for the jasmonic acid/ethylene (JA/ET) pathway.[6][7]
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of this compound in plants is yet to be elucidated, it is hypothesized that, like other microbial metabolites, it may act as a PAMP (Pathogen-Associated Molecular Pattern) or MAMP (Microbe-Associated Molecular Pattern), triggering Pattern-Triggered Immunity (PTI).[8] This initial recognition could lead to the activation of downstream signaling pathways, primarily the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) pathways, which orchestrate the plant's defense response.[6][9][10]
Hypothesized Signaling Pathway for this compound-Induced Plant Defense
Caption: Hypothesized signaling cascade initiated by this compound recognition.
Experimental Workflow for Investigating Induced Systemic Resistance
Caption: Workflow for assessing this compound-induced systemic resistance.
Future Directions and Considerations
Further research is imperative to fully understand the potential of this compound in agriculture. Key areas for future investigation include:
-
Broad-spectrum Activity: Testing the efficacy of this compound against a wider range of plant pathogens, including bacteria, fungi, and oomycetes.
-
Mode of Action Studies: Elucidating the precise molecular targets of this compound in both the pathogen and the plant.
-
Formulation and Field Trials: Developing stable formulations of this compound and conducting field trials to evaluate its performance under real-world agricultural conditions.
-
Toxicology and Environmental Impact: Assessing the safety of this compound for non-target organisms and its persistence in the environment.
The structural similarity of this compound to the bioactive Feigrisolide C suggests a promising future for its development as a novel biopesticide for sustainable agriculture. The protocols and data presented here provide a solid foundation for initiating such investigations.
References
- 1. youtube.com [youtube.com]
- 2. ijper.org [ijper.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Highly potent natural fungicides identified in silico against the cereal killer fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Involvement of salicylate and jasmonate signaling pathways in Arabidopsis interaction with Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced Systemic Resistance for Improving Plant Immunity by Beneficial Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Metabolites: A Sustainable Approach to Combat Plant Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reviberoammicol.com [reviberoammicol.com]
- 10. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Feigrisolide B experiments and assays
Welcome to the technical support center for Feigrisolide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments and assays involving this novel lactone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
I. Overview of this compound
This compound is a heptalactone natural product isolated from Streptomyces griseus.[1] It has demonstrated a range of biological activities, including antibacterial, antiviral, and cytotoxic properties.[1][2] Understanding its mechanism of action and having robust experimental protocols are key to successfully investigating its therapeutic potential.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the handling and experimental use of this compound.
FAQ 1: Solubility and Stability
Q: I am having trouble dissolving this compound in my aqueous culture medium. What is the recommended solvent?
A: this compound, like many macrocyclic lactones, is expected to have high lipophilicity and poor water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous medium.
-
Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for dissolving lipophilic compounds for cell-based assays.[3][4]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved; gentle vortexing or sonication can assist.
-
Working Dilution: For your experiment, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5% (v/v) , and ideally at or below 0.1%.[5]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration.
Q: How stable is this compound in solution? How should I store it?
A: Specific stability data for this compound is not widely available. However, based on general knowledge of macrocyclic lactones:
-
Stock Solution Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.[6]
-
Aqueous Solution Stability: Lactone rings can be susceptible to hydrolysis, especially at non-neutral pH. It is best practice to prepare fresh dilutions in aqueous media for each experiment from your frozen DMSO stock.[7] Do not store this compound in aqueous solutions for extended periods.
Troubleshooting Workflow: Solubility Issues
Caption: Troubleshooting workflow for this compound solubility problems.
FAQ 2: Cytotoxicity Assay Interference
Q: My MTT assay results show high background or inconsistent readings. What could be the cause?
A: This is a frequent problem when working with natural products. Several factors can interfere with tetrazolium-based assays like MTT.[8][9]
-
Direct Reduction of MTT: Some compounds, particularly those with antioxidant properties, can directly reduce the MTT reagent to formazan (B1609692), leading to a false positive signal (i.e., seemingly higher cell viability).[8]
-
Color Interference: If this compound solutions have a color, they can absorb light at the same wavelength as the formazan product, artificially inflating the absorbance reading.[8]
-
Precipitation: If the compound precipitates in the well, it can scatter light, leading to inaccurate readings.[8]
Troubleshooting Steps:
-
Run a "Cell-Free" Control: In a separate plate, prepare wells with your culture medium and the same concentrations of this compound that you are testing, but do not add cells. Add the MTT reagent and solubilizer as you would in your experiment. If you see a color change, your compound is directly reducing MTT.
-
Subtract Background: The absorbance from the "cell-free" control wells should be subtracted from your experimental wells to correct for both direct reduction and color interference.[8]
-
Visual Inspection: Always check your plates under a microscope before adding the MTT reagent to look for any precipitate.
Q: Are there alternative assays if MTT interference is too high?
A: Yes, several alternative assays are less susceptible to interference from colored or reducing compounds.[10][11]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the ATP present in viable cells. This method is generally not affected by colored compounds.[8]
-
LDH Release Assay: This colorimetric assay measures lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant. Since the measurement is taken from the supernatant before adding reagents to the cells, color interference is minimized.[8][11]
-
Fluorescence-Based Assays (e.g., Calcein AM or Resazurin): These assays measure metabolic activity or membrane integrity. While some natural products can be auto-fluorescent, this can be corrected with appropriate controls (compound alone).[8]
Troubleshooting Workflow: Cytotoxicity Assays
Caption: Decision tree for troubleshooting common MTT assay issues.
III. Experimental Protocols & Data
This section provides detailed methodologies for key experiments and summarizes available quantitative data.
Cytotoxicity Assays
This compound has been shown to induce apoptosis in Ehrlich carcinoma cells with an IC50 of 17.4 µg/mL.[12]
a. MTT Cell Viability Assay Protocol
This protocol is a standard method to assess cell viability through metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
b. Quantitative Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Ehrlich Ascite Carcinoma | Apoptosis Induction | 17.4 µg/mL | [12] |
Antibacterial Assays
a. Broth Microdilution Protocol (for Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
b. Quantitative Antimicrobial Data (Reference: Feigrisolide C)
| Compound | Organism | Assay | Minimum Inhibitory Concentration | Reference |
| Feigrisolide C | Magnaporthe oryzae Triticum | Mycelial Growth Inhibition | 0.025 µ g/disk | [7] |
Anti-Inflammatory Assays
While the direct anti-inflammatory activity of this compound has not been explicitly reported, many natural products from Streptomyces modulate inflammatory pathways. A common mechanism is the inhibition of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.
a. Protocol for Measuring Cytokine Production (ELISA)
This protocol measures the effect of this compound on the secretion of inflammatory cytokines from immune cells (e.g., RAW 264.7 macrophages).
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include controls: untreated cells, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
IV. Potential Mechanisms of Action & Signaling Pathways
Induction of Apoptosis
This compound is known to induce apoptosis.[12] Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspase activation. There are two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Many natural products induce apoptosis via the intrinsic pathway.
Caption: A potential intrinsic pathway for this compound-induced apoptosis.
Inhibition of NF-κB Signaling
The NF-κB pathway is a central regulator of inflammation.[13][14][15] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli (like LPS) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many anti-inflammatory natural products act by inhibiting the degradation of IκB.
Caption: A potential mechanism for this compound's anti-inflammatory action.
References
- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. scribd.com [scribd.com]
- 5. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feigrisolide C: structural revision and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 12. arpapress.com [arpapress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Feigrisolide B solubility and stability issues in research
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Feigrisolide B. Due to the limited availability of specific experimental data on this compound's solubility and stability, this guide combines published information with best-practice recommendations for handling lactone-containing natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a hepta-lactone natural product isolated from Streptomyces griseus.[1][2] Published research has shown that it possesses a range of biological activities, including:
-
Induction of apoptosis: this compound has been observed to induce apoptosis in Ehrlich carcinoma cells.[1]
Q2: What is the general solubility of this compound?
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be diluted into aqueous buffers or cell culture media for experiments. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the experimental results (typically ≤0.1% v/v).
Q4: What are the recommended storage conditions for this compound?
This compound, both in solid form and in solution, should be stored under conditions that minimize degradation. Lactone rings can be susceptible to hydrolysis, especially under non-neutral pH conditions.
Solubility and Stability Data
The following table summarizes the expected solubility and stability of this compound based on general properties of lactone natural products. Note: This information is not based on direct experimental data for this compound and should be used as a general guideline.
| Parameter | Solvent/Condition | Expected Outcome | Recommendations |
| Solubility | DMSO | High | Recommended for primary stock solutions. |
| Ethanol | Moderate to High | Can be used as an alternative solvent. | |
| Methanol | Moderate to High | Can be used as an alternative solvent. | |
| Water | Low | Direct dissolution in aqueous buffers is not recommended. | |
| Aqueous Buffers (e.g., PBS) | Low | Dilute from a stock solution in an organic solvent. | |
| Stability | pH | Unstable at high or low pH | Maintain solutions at a neutral pH (around 7.0-7.4). |
| Temperature | Degradation at high temperatures | Store solutions at -20°C or -80°C for long-term storage. | |
| Light | Potential for degradation | Protect from light by using amber vials or wrapping containers in foil. | |
| Freeze-Thaw Cycles | Potential for degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous media | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent from the stock solution is minimized. - Consider using a surfactant or a solubilizing agent, but validate its compatibility with your experimental system. - Vortex or sonicate briefly after dilution to aid dissolution. |
| Loss of biological activity over time | Degradation of this compound in solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment. - Avoid prolonged storage of working solutions, even at 4°C. - Check for potential degradation by analytical methods like HPLC if inconsistent results are observed. |
| Inconsistent experimental results | - Incomplete dissolution of this compound. - Degradation of the compound. - Pipetting errors with viscous DMSO stock solutions. | - Visually inspect for any precipitate before use. - Follow recommended storage and handling procedures. - When pipetting DMSO, do so slowly and ensure complete dispensing. Consider reverse pipetting for highly accurate dilutions. |
| High background signal or off-target effects | The concentration of the vehicle (e.g., DMSO) is too high. | - Ensure the final concentration of the organic solvent is below the tolerance level of your cells or assay (typically ≤0.1%). - Run a vehicle control (media with the same concentration of solvent but without this compound) in all experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
Mixing: Mix thoroughly by gentle pipetting or vortexing after each dilution step.
-
Application: Add the final working solutions to the cells immediately after preparation.
Visualizations
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
General Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: General workflow for assessing the cytotoxicity of this compound.
References
Improving the yield of Feigrisolide B from Streptomyces culture
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and scientists focused on improving the yield of Feigrisolide B from Streptomyces cultures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its yield important?
This compound is a bioactive lactone compound originally isolated from Streptomyces griseus[1][2]. It is classified as a polyketide and has demonstrated significant antibacterial, cytotoxic, and antiviral properties[1][2]. Enhancing its production yield is crucial for further pharmacological studies, preclinical development, and establishing a viable large-scale manufacturing process for potential therapeutic applications.
Q2: What are the primary strategies to increase the production of this compound?
There are three main strategies for improving secondary metabolite yields in Streptomyces:
-
Optimization of Culture Conditions: This involves systematically adjusting medium components (carbon, nitrogen, minerals) and physical parameters (pH, temperature, aeration) to find the ideal environment for production[3][4][5].
-
Precursor Feeding: As a polyketide, this compound biosynthesis depends on specific building blocks from primary metabolism. Supplementing the culture with these precursors can directly boost the production pathway[6][7].
-
Genetic and Metabolic Engineering: This rational approach involves modifying the Streptomyces strain to enhance the metabolic flux towards this compound. This includes overexpressing positive regulatory genes, deleting negative regulators, and engineering precursor supply pathways[8][9][10][11].
Q3: My Streptomyces culture shows good biomass growth, but little to no this compound is produced. What is the likely cause?
This is a common issue. Secondary metabolite production in Streptomyces is often triggered by specific environmental cues, such as the depletion of a key nutrient (e.g., phosphate (B84403) or a preferred carbon source), which occurs as the culture enters the stationary phase[6][12]. Good growth indicates that the primary metabolic needs are met, but the conditions may not be suitable for triggering the switch to secondary metabolism. The optimal pH and temperature for growth can also differ from those required for production[12].
Q4: How long should I run the fermentation to achieve maximum this compound yield?
The optimal incubation period varies between different Streptomyces species and under different culture conditions. Secondary metabolite production typically begins after the exponential growth phase (trophophase) and peaks during the stationary phase (idiophase). For many Streptomyces species, this peak can occur anywhere from 5 to 10 days of incubation[3][4]. It is essential to perform a time-course experiment to determine the optimal harvest time for your specific process.
Q5: What is a "silent" biosynthetic gene cluster (BGC), and could it be relevant to my experiments?
Whole-genome sequencing has revealed that Streptomyces genomes contain numerous BGCs capable of producing a vast array of secondary metabolites[13][14]. However, many of these BGCs are not expressed, or are expressed at very low levels, under standard laboratory conditions; these are referred to as "silent" or "cryptic" BGCs[13][14]. Activating these silent clusters is a key strategy for discovering novel compounds. While the this compound cluster is known, its expression might be tightly regulated and low under your specific conditions, mimicking a silent cluster. Genetic engineering techniques, such as manipulating regulatory genes, are often required to awaken or enhance the expression of such clusters[9].
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter while trying to produce this compound.
Problem: Low or Inconsistent this compound Yield
Possible Cause 1: Suboptimal Culture Medium Composition The type and concentration of carbon, nitrogen, and mineral sources are critical for secondary metabolism. The carbon-to-nitrogen (C:N) ratio, in particular, can significantly influence product yield[12].
Solution: Systematically optimize the media components. Start with a known production medium for Streptomyces and vary the key components one at a time. Consider testing different carbon sources like glycerol (B35011) or soluble starch and complex nitrogen sources such as soybean meal, peptone, or yeast extract, which are often superior for secondary metabolite production[5][12][15].
Table 1: Recommended Media Components for Streptomyces Secondary Metabolite Production
| Component | Type | Recommended Sources | Typical Concentration (g/L) | References |
|---|---|---|---|---|
| Carbon Source | Simple/Complex | Glycerol, Glucose, Soluble Starch, Maltose | 10 - 40 | [5][15] |
| Nitrogen Source | Organic/Inorganic | Soybean Meal, Peptone, Yeast Extract, Casein | 1 - 10 | [4][5][15] |
| Phosphate | Inorganic Salt | K₂HPO₄, KH₂PO₄ | 1 - 7 | [3][15] |
| Magnesium | Inorganic Salt | MgSO₄·7H₂O | 0.2 - 1.5 | [3][5] |
| Trace Minerals | Various | FeSO₄, CaCl₂, NaCl | 0.001 - 1 |[5][15] |
Possible Cause 2: Unfavorable Physical Fermentation Parameters Temperature, pH, and dissolved oxygen (DO) levels must be maintained within an optimal range for production, which may differ from the optimal range for growth[12].
Solution: Monitor and control these parameters throughout the fermentation. The ideal pH for Streptomyces production is often in the neutral to slightly alkaline range (7.0-8.5)[4][12][16]. The temperature is typically maintained between 28-32°C[3][5]. Ensure adequate aeration and agitation to prevent oxygen from becoming a limiting factor, as Streptomyces are aerobic bacteria[12].
Table 2: Optimized Physical Parameters for Streptomyces Fermentation
| Parameter | Typical Optimal Range | Notes | References |
|---|---|---|---|
| Temperature | 28 - 32°C | Can be species-specific. | [3][5] |
| pH | 7.0 - 8.5 | Control with buffers or automated acid/base addition. | [4][16] |
| Agitation | 150 - 250 rpm | Dependent on flask/bioreactor geometry. | [16] |
| Incubation Time | 5 - 10 days | Determine empirically with a time-course study. |[3][4] |
Possible Cause 3: Precursor Limitation this compound is a polyketide synthesized by a Polyketide Synthase (PKS). The biosynthesis of its tricyclic backbone uses nine acetate (B1210297) units (as malonyl-CoA extenders) and an isobutyrate starter unit, which is derived from the amino acid L-valine[17]. A low intracellular supply of these precursors will directly limit the final yield.
Solution: Implement a precursor feeding strategy. Supplement the culture medium with L-valine at the time of inoculation or at the onset of the stationary phase. This can boost the pool of the isobutyryl-CoA starter unit required for the PKS[17].
Possible Cause 4: Inconsistent Inoculum Variability in the age, concentration, or physiological state of the seed culture is a major source of batch-to-batch inconsistency in fermentation outcomes[12].
Solution: Standardize your inoculum preparation protocol. Use a consistent source of spores or a well-defined vegetative culture. Ensure the seed culture is grown for a fixed period under identical conditions for every experiment.
Section 3: Key Experimental Protocols
Protocol 1: Standardized Inoculum and Seed Culture Preparation
-
Spore Stock Preparation: Grow the Streptomyces strain on a suitable agar (B569324) medium (e.g., ISP2 or SFM agar) at 30°C for 7-10 days until sporulation is abundant.
-
Harvest the spores by gently scraping the surface with a sterile loop and suspending them in 10 mL of sterile 20% glycerol.
-
Filter the suspension through sterile cotton wool to remove mycelial fragments.
-
Aliquot the spore suspension into cryovials and store at -80°C for long-term use.
-
Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., TSB) with 100 µL of the thawed spore stock.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours, until a dense, fragmented mycelial culture is obtained. This seed culture is now ready to inoculate the production medium.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the optimized production medium (refer to Table 1) and dispense 50 mL into 250 mL baffled flasks. Sterilize by autoclaving.
-
Inoculate the production medium with 2.5 mL (a 5% v/v transfer) of the standardized seed culture from Protocol 1.
-
Incubate the flasks at 30°C with shaking at 220 rpm for 7-10 days.
-
Withdraw samples aseptically every 24 hours to monitor growth (dry cell weight) and this compound production (e.g., via HPLC analysis of an ethyl acetate extract).
-
Harvest the culture at the time point corresponding to the peak yield.
Section 4: Advanced Strategies & Visualized Workflows
For researchers looking beyond initial optimization, metabolic engineering offers a powerful, targeted approach to yield improvement. The following diagrams illustrate the key concepts and workflows.
General Workflow for Yield Improvement
This diagram outlines the logical progression from initial culture screening to advanced genetic manipulation for maximizing this compound production.
Caption: A logical workflow for enhancing this compound yield.
Regulatory Control of this compound Biosynthesis
The expression of the this compound Biosynthetic Gene Cluster (BGC) is controlled by a hierarchy of regulatory proteins. These proteins are prime targets for genetic engineering to increase transcription of the biosynthetic genes.
Caption: Simplified signaling pathway for this compound production.
This compound Precursor Supply Pathway
This diagram illustrates how primary metabolism provides the essential building blocks for this compound synthesis and highlights the logic behind a precursor feeding strategy.
Caption: Metabolic pathways supplying precursors for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. scispace.com [scispace.com]
- 6. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis [frontiersin.org]
- 8. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR-aided genome engineering for secondary metabolite biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Insight into the “-Omics” Based Engineering of Streptomycetes for Secondary Metabolite Overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of the Medium Composition and the Culture Conditions on Surfactin Biosynthesis by a Native Bacillus subtilis natto BS19 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biosynthesis of Rishirilide B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Feigrisolide B Isolation and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Feigrisolide B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a hepta-lactone, a type of macrolide, isolated from the bacterium Streptomyces griseus.[1][2] It has demonstrated significant biological activities, including strong antibacterial effects, as well as moderate cytotoxic and antiviral properties.[1][2]
Q2: What are the primary challenges in isolating this compound?
While specific challenges for this compound are not extensively documented, common difficulties in isolating secondary metabolites from Streptomyces cultures include:
-
Low Yields: The production of secondary metabolites like this compound can be inconsistent and often low, necessitating large-scale fermentation and highly efficient extraction and purification methods.
-
Complex Mixtures: The fermentation broth contains a multitude of other metabolites, making the separation of the target compound challenging.
-
Compound Stability: Macrolides can be sensitive to pH and temperature, potentially leading to degradation during the isolation process.
-
Co-eluting Impurities: Structurally similar compounds produced by Streptomyces griseus may co-elute with this compound during chromatographic purification, requiring multiple purification steps.
Q3: What analytical techniques are suitable for monitoring the purification of this compound?
High-Performance Liquid Chromatography (HPLC) is a commonly used technique for monitoring the purification of macrolide antibiotics. A reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, can be effective. Detection can be performed using a UV detector. For structural confirmation and more sensitive detection, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q4: What are the general steps for isolating this compound from Streptomyces griseus?
The general workflow for isolating this compound involves:
-
Fermentation: Culturing Streptomyces griseus in a suitable medium to promote the production of secondary metabolites.[3][4]
-
Extraction: Separating the biomass from the culture broth and extracting the active compounds from both using an organic solvent like ethyl acetate (B1210297).
-
Purification: Employing chromatographic techniques, such as column chromatography, to separate this compound from other compounds in the crude extract.[2]
-
Characterization: Using spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the isolated this compound.[1][2]
Troubleshooting Guides
Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Inefficient Fermentation | Optimize fermentation parameters such as media composition, pH, temperature, and aeration. The pH for Streptomyces griseus fermentation is typically optimal between 7.6 and 8.0.[3] |
| Incomplete Extraction | Ensure thorough mixing of the solvent with the fermentation broth and biomass. Consider performing multiple extractions and combining the organic phases. |
| Incorrect Solvent Choice | Ethyl acetate is commonly used for extracting macrolides. If yields are low, consider other solvents of similar polarity. |
| Degradation During Extraction | Avoid prolonged exposure to harsh pH conditions or high temperatures during extraction. |
Poor Separation during Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | Perform small-scale trials with different solvent systems using Thin Layer Chromatography (TLC) to identify the optimal mobile phase for separation. |
| Column Overloading | Do not exceed the binding capacity of your column. If necessary, use a larger column or perform multiple runs. |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling. Slapping the column gently can help remove air bubbles and ensure even packing. |
| Co-elution of Impurities | A single chromatography step may be insufficient. Consider using multiple chromatography techniques with different separation principles (e.g., normal-phase followed by reversed-phase). |
Compound Degradation
| Potential Cause | Recommended Solution |
| pH Instability | Buffer all solutions to a neutral or slightly acidic pH, as macrolides can be unstable at extreme pH values. Hydrolysis rates of similar antibiotics increase significantly in alkaline conditions.[5] |
| Temperature Instability | Perform all purification steps at room temperature or below. Avoid heating solutions containing this compound. Studies on other antibiotics show degradation increases with temperature.[6][7] |
| Exposure to Light | Protect the compound from light, especially during long-term storage, by using amber vials or covering containers with aluminum foil. |
Experimental Protocols
General Protocol for Isolation and Purification of this compound
This is a generalized protocol based on common methods for isolating secondary metabolites from Streptomyces. Optimization will be required for specific laboratory conditions.
-
Fermentation:
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the filtered broth three times with an equal volume of ethyl acetate.
-
Extract the mycelial cake with ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Column Chromatography (Silica Gel):
-
Prepare a silica (B1680970) gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, starting with a high hexane (B92381) concentration and gradually increasing the ethyl acetate concentration.
-
Collect fractions and monitor the elution of compounds by TLC.
-
Combine fractions containing the desired compound (as identified by TLC and bioassay) and evaporate the solvent.
-
-
Further Purification (if necessary):
-
If the product is not pure after the initial column chromatography, a second chromatographic step using a different stationary phase (e.g., reversed-phase C18) or a different solvent system may be necessary.
-
Quantitative Data
The following tables provide representative data for the isolation and purification of macrolide antibiotics from Streptomyces cultures. Note that these are illustrative values and actual results for this compound may vary.
Table 1: Typical Yields at Different Stages of Purification
| Purification Stage | Typical Yield | Purity (Approximate) |
| Crude Extract | 1-5 g/L of culture | < 5% |
| After Silica Gel Chromatography | 50-200 mg/L of culture | 60-80% |
| After a Second Purification Step | 10-50 mg/L of culture | > 95% |
Table 2: Example of a Gradient Elution for Column Chromatography
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 95:5 | 2 column volumes | Elute non-polar impurities |
| 2 | 90:10 | 3 column volumes | Elute less polar compounds |
| 3 | 80:20 | 5 column volumes | Elute this compound and similar compounds |
| 4 | 50:50 | 2 column volumes | Elute more polar compounds |
| 5 | 0:100 | 2 column volumes | Column wash |
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Troubleshooting logic for low yield or purity of this compound.
References
- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doc.rero.ch [doc.rero.ch]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Feigrisolide B
Disclaimer: Information on specific resistance mechanisms to Feigrisolide B is limited in publicly available scientific literature. This guide is based on established principles of antimicrobial and anticancer drug resistance and provides a framework for researchers to investigate and potentially overcome suspected resistance to this compound in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a macrolide-like compound isolated from Streptomyces griseus. It has demonstrated a range of biological activities, including antibacterial, antiviral, and cytotoxic effects.[1][2] While its precise molecular targets are not fully elucidated, its cytotoxic activity suggests it may induce apoptosis in susceptible cells.[2]
Q2: We are observing a decreased response to this compound in our cell line over time. What are the potential general mechanisms of resistance?
Decreased sensitivity to a bioactive compound like this compound can arise from several well-established mechanisms of drug resistance:
-
Target Modification: Alterations in the molecular target of this compound can prevent the drug from binding effectively. This can be due to genetic mutations in the target protein.
-
Increased Drug Efflux: Cells can upregulate the expression of transporter proteins (efflux pumps) that actively remove this compound from the cell, preventing it from reaching its target at a sufficient concentration.
-
Enzymatic Inactivation: The cell may produce enzymes that chemically modify and inactivate this compound.
-
Alterations in Downstream Signaling Pathways: Cells can develop bypass mechanisms that circumvent the cellular processes disrupted by this compound.
Q3: How can we confirm if our cells have developed resistance to this compound?
The first step is to perform a dose-response assay (such as an MTT or CellTiter-Glo assay) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance.
Q4: What are the initial strategies to overcome this compound resistance?
Initial strategies include:
-
Dose Escalation: A moderate increase in the concentration of this compound may be sufficient to overcome some resistance mechanisms. However, this approach may be limited by off-target toxicity.
-
Combination Therapy: Using this compound in combination with other therapeutic agents can be a highly effective strategy. The second agent may target a complementary pathway, inhibit a resistance mechanism (e.g., an efflux pump inhibitor), or have a synergistic effect.[3][4][5][6][7]
Q5: Are there known compounds that might act synergistically with this compound?
While specific synergistic partners for this compound have not been extensively reported, a rational approach to selecting combination agents would be to target common resistance pathways. For example, combining this compound with a known efflux pump inhibitor (e.g., verapamil (B1683045) or a more specific inhibitor) could restore sensitivity if resistance is mediated by increased drug efflux.
Troubleshooting Guide
Issue 1: A previously sensitive cell line now shows reduced responsiveness to this compound, as indicated by a rightward shift in the dose-response curve.
| Possible Cause | Suggested Action |
| Development of Resistance | Confirm the shift in IC50 by repeating the cell viability assay with careful controls (parental cell line). An increase of 5-fold or more in IC50 is a strong indicator of resistance. |
| Compound Degradation | Ensure the stock solution of this compound is fresh and has been stored correctly. Prepare fresh dilutions for each experiment. |
| Cell Line Contamination or Genetic Drift | Perform cell line authentication (e.g., short tandem repeat profiling) to ensure the integrity of your cell line. |
Issue 2: The IC50 of this compound is significantly higher in our resistant cell line, and we suspect the involvement of an efflux pump.
| Possible Cause | Suggested Action |
| Upregulation of ABC Transporters | Perform a real-time quantitative PCR (RT-qPCR) to measure the mRNA expression levels of common efflux pump genes (e.g., ABCB1, ABCC1, ABCG2) in the resistant line compared to the parental line. |
| Conduct a combination therapy experiment using this compound with a known efflux pump inhibitor (e.g., verapamil, tariquidar). A significant reduction in the IC50 of this compound in the presence of the inhibitor would support this hypothesis. |
Issue 3: Our attempts at combination therapy with an efflux pump inhibitor did not restore sensitivity to this compound.
| Possible Cause | Suggested Action |
| Target Modification | Consider sequencing the genes of potential targets of this compound (if known) in both the sensitive and resistant cell lines to identify any mutations. |
| Alternative Resistance Pathway | Perform a broader 'omics' analysis (e.g., transcriptomics or proteomics) to compare the expression profiles of the sensitive and resistant cell lines to identify other upregulated or downregulated pathways that could contribute to resistance. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | This compound IC50 (µM) | Fold Resistance |
| HT-29 | Parental, Sensitive | 2.5 ± 0.3 | 1.0 |
| HT-29-FRB | This compound Resistant | 35.8 ± 2.1 | 14.3 |
| A549 | Parental, Sensitive | 5.1 ± 0.5 | 1.0 |
| A549-FRB | This compound Resistant | 52.3 ± 4.7 | 10.3 |
Table 2: Effect of Efflux Pump Inhibitor (EPI) on this compound IC50 in Resistant Cell Lines
| Cell Line | Treatment | This compound IC50 (µM) | Reversal Fold |
| HT-29-FRB | This compound alone | 35.8 ± 2.1 | - |
| HT-29-FRB | This compound + EPI (10 µM) | 4.2 ± 0.4 | 8.5 |
| A549-FRB | This compound alone | 52.3 ± 4.7 | - |
| A549-FRB | This compound + EPI (10 µM) | 48.9 ± 5.0 | 1.1 |
The data in these tables are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: RT-qPCR for Efflux Pump Gene Expression
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the target genes (ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the resistant cells to the sensitive cells.
Protocol 3: Checkerboard Assay for Synergy Analysis
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a second compound (e.g., an efflux pump inhibitor) along the y-axis.
-
Cell Seeding and Treatment: Add cells to each well and incubate for 48-72 hours.
-
Viability Assessment: Determine cell viability using an appropriate method (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination. FICI = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone).
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive effect
-
FICI > 4.0: Antagonism
-
Visualizations
Caption: Hypothesized mechanism of this compound and an efflux-mediated resistance pathway.
References
- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination therapy for mucormycosis: why, what, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monotherapy versus combination therapy for the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Therapy of TGF-β Blockade and Commensal-derived Probiotics Provides Enhanced Antitumor Immune Response and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy for hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
Feigrisolide B stability in different culture media
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine the stability of Feigrisolide B in my specific culture medium?
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A2: Several factors can impact the chemical stability of a compound in solution.[2][3][4][5] Key factors include the components of the culture medium itself, storage conditions, and the physicochemical properties of the compound.[2][6][7] For instance, the presence of certain amino acids or vitamins in the media could potentially react with the compound.[8]
Q3: In which common culture media should I test the stability of this compound?
A3: It is advisable to test the stability in the specific medium you plan to use for your cell-based assays, such as DMEM or RPMI-1640. Different media formulations have varying compositions of amino acids, vitamins, salts, and glucose, which could differentially affect the stability of this compound.
Q4: How can I quantify the amount of this compound remaining in the culture medium over time?
A4: The most common and reliable methods for quantifying small molecules like this compound in complex biological matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11] LC-MS offers higher sensitivity and specificity and is considered the gold standard for such analyses.[12][13]
Q5: What is an acceptable level of degradation for this compound in a typical cell culture experiment?
A5: While there is no universal standard, if significant degradation (e.g., more than 10-15%) occurs over the course of your experiment, you may need to consider this when interpreting your data. For longer experiments, it might be necessary to replenish the medium with a fresh compound at regular intervals to maintain a more constant concentration.[14]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
-
Possible Cause: The compound may be degrading in the culture medium during the experiment, leading to a lower effective concentration.[15]
-
Solution: Perform a stability study by incubating this compound in your complete cell culture medium at 37°C for the duration of your experiment. Analyze samples at various time points (e.g., 0, 4, 8, 24 hours) using HPLC or LC-MS to determine the percentage of the compound remaining.[16]
Issue 2: High variability in stability measurements between replicates.
-
Possible Cause: This could be due to inconsistent sample handling, processing, or issues with the analytical method.[8] Incomplete initial solubilization of the compound can also lead to variable concentrations.
-
Solution: Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound in your stock solution before preparing working solutions.[8]
Issue 3: this compound appears to be unstable in the cell culture medium.
-
Possible Cause: The compound may be inherently unstable in aqueous solutions at 37°C, or it may be reacting with components in the medium.[8]
-
Solution:
-
Test the stability in a simpler buffer system, like PBS, to assess its inherent aqueous stability.
-
Analyze stability in media with and without fetal bovine serum (FBS), as serum proteins can sometimes stabilize compounds.[8]
-
If instability is confirmed, consider shorter experiment durations or replenishing the compound during long-term assays.[14]
-
Issue 4: A precipitate is observed after adding this compound to the culture medium.
-
Possible Cause: The concentration of this compound may have exceeded its solubility limit in the medium, or the solvent used for the stock solution (e.g., DMSO) is at too high a final concentration.[14]
-
Solution:
-
Determine the maximum solubility of this compound in your specific culture medium.
-
Ensure the final concentration of the solvent is low (typically ≤0.5% for DMSO) and non-toxic to your cells.
-
Prepare intermediate dilutions of your stock solution in pre-warmed medium before the final dilution in the culture plate.[17]
-
Summary of Factors Affecting this compound Stability
| Factor | Description | Potential Impact on this compound |
| Temperature | Standard cell culture incubation is at 37°C. | Higher temperatures generally accelerate chemical degradation.[3] |
| pH | Culture media are buffered, typically to a pH of 7.2-7.4. | pH can influence hydrolysis and other degradation pathways.[4] |
| Media Components | Amino acids, vitamins, and other nutrients. | Components could react with or catalyze the degradation of the compound.[8] |
| Light | Exposure to light during handling and incubation. | Light can cause photodegradation of sensitive compounds.[2] |
| Oxygen | Dissolved oxygen in the medium. | Can lead to oxidative degradation.[4] |
| Serum | Presence or absence of Fetal Bovine Serum (FBS). | Serum proteins may bind to and stabilize the compound.[8] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Medium using HPLC/LC-MS
This protocol provides a general framework for determining the chemical stability of this compound under typical cell culture conditions.
1. Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640, with or without serum)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or multi-well plates
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable quenching solvent
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Ensure complete dissolution.[1]
-
Prepare Working Solution: Dilute the stock solution into pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 10 µM). The final solvent concentration should be kept low (e.g., ≤0.5%).
-
Aliquoting: Dispense the working solution into sterile containers (e.g., microcentrifuge tubes), one for each time point to be tested.
-
Incubation: Place the aliquots in a 37°C, 5% CO2 incubator.
-
Time Point Sampling: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot. The 0-hour sample should be taken immediately after preparation.[17]
-
Sample Processing: To precipitate proteins and stop further degradation, add a cold quenching solvent (e.g., 3 volumes of acetonitrile) to the sample. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean vial for analysis.[1]
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS method.[10]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Hypothetical inhibition of a signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. scitechnol.com [scitechnol.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. labstat.com [labstat.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 12. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Optimizing dosage and concentration for Feigrisolide B studies
This technical support center provides guidance for researchers working with Feigrisolide B. Due to the limited amount of publicly available data on this compound, this guide combines established findings with generalized best practices for natural product research to address potential challenges in optimizing dosage and concentration for your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a lactone compound isolated from Streptomyces griseus.[1][2] It has been shown to exhibit strong antibacterial, moderate cytotoxic, and antiviral activities in initial biological studies.[1][2]
Q2: What is the reported cytotoxic activity of this compound?
One study has reported that this compound induces apoptosis in Ehrlich carcinoma cells with an IC50 value of 17.4 µg/mL.
Q3: Are there established protocols for using this compound in cell culture?
Specific, detailed protocols for this compound in a wide range of cell lines are not extensively published. Researchers should adapt general cell-based assay protocols and perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental endpoint.
Q4: What is the known mechanism of action for this compound?
The exact mechanism of action for this compound has not been fully elucidated in the available scientific literature. Further research is needed to identify its specific molecular targets and signaling pathways.
Q5: How should I prepare and store this compound?
As with most natural product lactones, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C and to minimize freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Inadequate concentration: The concentration of this compound may be too low for the specific cell line or assay. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The target cells may be resistant to the effects of this compound. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Prepare a fresh stock solution from a new aliquot of the compound. 3. Test the compound on a different, sensitive cell line as a positive control. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate dispensing of the compound or reagents. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension and careful seeding technique. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity. |
| Unexpected cytotoxicity in control groups. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Bacterial or fungal contamination of the cell culture or reagents. | 1. Ensure the final solvent concentration in the culture medium is at a non-toxic level (e.g., <0.5% DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experimental design. 2. Regularly check for contamination and use aseptic techniques. |
Data Summary
In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Assay | Result |
| This compound | Ehrlich carcinoma | Apoptosis Induction | IC50 = 17.4 µg/mL |
In Vitro and In Vivo Antifungal Activity of a Related Compound (Feigrisolide C)
Note: This data is for Feigrisolide C and may serve as a starting point for designing experiments with this compound, but direct extrapolation is not recommended.
| Compound | Organism | Assay Type | Concentration/Dose | Observation |
| Feigrisolide C | Magnaporthe oryzae Triticum | In vitro (hyphal growth inhibition) | 0.025 µ g/disk | Minimal inhibitory concentration.[3] |
| Feigrisolide C | Magnaporthe oryzae Triticum | In vitro (hyphal growth inhibition) | 0.005 - 2 µ g/disk | Dose-dependent inhibition.[3] |
| Feigrisolide C | Magnaporthe oryzae Triticum | In vivo (wheat blast disease control) | 5 µg/mL | Significant protection of wheat from blast disease.[3] |
Experimental Protocols
General Protocol for Determining the IC50 of this compound in a Cancer Cell Line
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results on a semi-logarithmic graph and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
This is a generalized, hypothetical pathway for illustrative purposes, as the specific pathway for this compound is not yet known.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Method Refinement for High-Throughput Screening of Feigrisolide B Analogs
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine high-throughput screening (HTS) methods for Feigrisolide B analogs.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound that we can target in an HTS campaign?
A1: this compound has demonstrated a range of biological activities, including antifungal, cytotoxic, antibacterial, and antiviral properties. This suggests that HTS campaigns can be designed to screen for analogs with enhanced potency in any of these areas.
Q2: What type of HTS assay is most suitable for screening this compound analogs?
A2: The choice of assay depends on the desired therapeutic application.
-
For antifungal activity , particularly against pathogens like Magnaporthe oryzae, a biochemical assay targeting mitochondrial ATPase or a whole-organism growth inhibition assay is recommended.
-
For anticancer activity , a cell-based high-content screening (HCS) assay that measures apoptosis induction is a powerful approach.
-
For antibacterial and antiviral activities , where the specific mechanisms of this compound are less defined, initial screening should employ phenotypic (whole-organism or cell-based) assays to identify active compounds.
Q3: How should I prepare and handle this compound analogs for HTS?
A3: this compound and its analogs are typically lactones isolated from Streptomyces. Due to their natural product origin, solubility and stability can be concerns. It is recommended to:
-
Dissolve compounds in 100% DMSO to create high-concentration stock solutions.
-
Minimize the final DMSO concentration in the assay to less than 1% to avoid solvent-induced toxicity or assay interference.[1]
-
Visually inspect compound plates for precipitation before use.
-
Perform solubility tests for new analogs in the assay buffer.
Q4: What are the critical quality control parameters for a reliable HTS assay?
A4: To ensure the robustness and reproducibility of your HTS assay, it is crucial to monitor key quality control parameters. The Z'-factor and Signal-to-Background (S/B) ratio are two of the most important.
-
Z'-factor: This parameter reflects the statistical separation between your positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. An assay with a Z' greater than or equal to 0.4 is generally considered good for high-throughput screening.[2]
-
Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control to the negative control. A higher S/B ratio indicates a larger dynamic range for detecting hits. For absorbance-based antifungal assays, S/B ratios can range from approximately 14 to 59, depending on the fungal strain and inoculum concentration.[3]
Troubleshooting Guides
Antifungal HTS Assay ( targeting Magnaporthe oryzae )
Issue 1: High variability in fungal growth between wells.
-
Possible Cause: Inconsistent inoculum density.
-
Solution: Ensure a homogenous suspension of fungal spores or mycelial fragments. Use a hemocytometer or spectrophotometer to standardize the inoculum concentration before dispensing into assay plates. For Magnaporthe oryzae, a concentration of 1 x 10^5 conidia/mL is a good starting point.[3]
Issue 2: No or weak inhibition by the positive control.
-
Possible Cause: Inactive positive control or suboptimal assay conditions.
-
Solution: Use a fresh, validated stock of a known antifungal agent like Amphotericin B. Optimize incubation time and temperature to ensure robust fungal growth in the negative control wells. For Magnaporthe oryzae, an incubation period of 20 hours may be optimal.[3]
Anticancer HTS Assay (Apoptosis-based)
Issue 1: High background fluorescence in negative control wells.
-
Possible Cause: Non-specific binding of fluorescent dyes or autofluorescence of compounds.
-
Solution: Titrate the concentration of fluorescent dyes (e.g., Hoechst 33342, Annexin V conjugates) to the lowest effective concentration. Include a counter-screen to identify and exclude autofluorescent compounds.
Issue 2: Low signal intensity for apoptotic cells.
-
Possible Cause: Suboptimal timing of measurement or insufficient induction of apoptosis.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal endpoint for detecting the apoptotic marker. Ensure the positive control (e.g., Staurosporine, Doxorubicin) is used at a concentration that robustly induces apoptosis in your chosen cell line.[4][5]
Antibacterial and Antiviral Phenotypic HTS Assays
Issue 1: False positives due to compound cytotoxicity.
-
Possible Cause: The compound kills the host cells (in antiviral assays) or is generally cytotoxic to bacteria without specific antibacterial action.
-
Solution: Always include a cytotoxicity counter-screen in parallel with your primary screen. For cell-based antiviral assays, this can be a simple cell viability assay on uninfected cells. For antibacterial screens, this can involve testing against a panel of different bacterial species to assess specificity.
Issue 2: High plate-to-plate variability.
-
Possible Cause: Inconsistent cell seeding, bacterial inoculation, or reagent dispensing.
-
Solution: Use automated liquid handlers for all dispensing steps to ensure consistency. Regularly calibrate pipettes if performing manual or semi-automated work. Ensure even cell or bacterial distribution in the source plates before dispensing.
Data Presentation
Table 1: Recommended Positive Controls for Apoptosis HTS Assays
| Positive Control Compound | Mode of Action | Recommended Concentration |
| Staurosporine | Kinase inhibitor | 0.2 - 20 µM[4][5] |
| Doxorubicin | DNA intercalator/damager | 0.1 - 10 µM[4][5] |
| Panobinostat | HDAC inhibitor | 10 µM[4] |
| Bortezomib | Proteasome inhibitor | 10 µM[4] |
| Camptothecin | Topoisomerase inhibitor | 10 µM[4] |
| Paclitaxel | Microtubule poison | 10 µM[4] |
| Etoposide | Topoisomerase II Inhibitor | 1.5 - 50 µM[5] |
Table 2: Typical Quality Control Parameters for HTS Assays
| Assay Type | Parameter | Typical Value | Reference |
| Antifungal (absorbance) | Z'-factor | > 0.5 | [3] |
| S/B Ratio | 14 - 59 | [3] | |
| Antiviral (CPE-based) | Z'-factor | > 0.69 | [3] |
| S/B Ratio | > 7 | [6] | |
| Apoptosis (fluorescence) | Z'-factor | 0.5 - 0.6 | [2] |
| Mitochondrial ATPase | Z'-factor | Not specified |
Experimental Protocols
Protocol 1: High-Throughput Mitochondrial ATPase Inhibition Assay (Biochemical)
This protocol is adapted for screening inhibitors of mitochondrial F1Fo-ATP synthase activity, a potential target for the antifungal activity of this compound analogs.
-
Mitochondria Isolation: Isolate mitochondria from a relevant fungal or yeast strain (e.g., Saccharomyces cerevisiae as a model) using standard differential centrifugation methods.
-
Reagent Preparation:
-
Assay Procedure (384-well format):
-
Dispense 1 µL of this compound analog or control compound in DMSO into the wells of a 384-well plate.
-
Add 20 µL of isolated mitochondria suspension in assay buffer to each well.
-
Incubate for 5 minutes at 30°C.[7]
-
Initiate the reaction by adding 20 µL of ATP solution.
-
Measure the rate of ATP hydrolysis using a coupled enzyme assay that detects ADP production (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase coupled to NADH oxidation, measured by absorbance at 340 nm).
-
-
Data Analysis: Calculate the rate of NADH depletion for each well. Normalize the data to the positive and negative controls to determine the percent inhibition for each this compound analog.
Protocol 2: High-Content Apoptosis Assay (Cell-based)
This protocol is designed to screen for this compound analogs that induce apoptosis in a cancer cell line (e.g., HeLa, K562).
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell line under standard conditions.
-
Seed cells into a 384-well, clear-bottom imaging plate at a density of 2,500 cells/well in 12.5 µL of medium and allow them to adhere overnight.[8]
-
-
Compound Treatment:
-
Add 100 nL of this compound analog or control compound in DMSO to each well.
-
Positive Control: Staurosporine (e.g., 1 µM).
-
Negative Control: DMSO (vehicle).
-
Incubate for a predetermined time (e.g., 24 hours) to induce apoptosis.
-
-
Staining:
-
Add a staining solution containing Hoechst 33342 (to stain nuclei) and a marker of apoptosis such as an Annexin V conjugate or a cell-impermeable DNA dye like propidium (B1200493) iodide (to identify late apoptotic/necrotic cells).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to segment and identify individual cells based on the nuclear stain.
-
Quantify apoptotic features such as nuclear condensation (increased Hoechst intensity), Annexin V positivity, and/or propidium iodide uptake.
-
-
Data Analysis: Calculate the percentage of apoptotic cells for each treatment. Normalize the data to the positive and negative controls to determine the pro-apoptotic activity of each this compound analog.
Mandatory Visualizations
Caption: Workflow for a whole-organism antifungal HTS assay.
Caption: Workflow for a high-content apoptosis HTS assay.
Caption: A logical workflow for troubleshooting inconsistent HTS results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Table 1. [Example compounds frequently used as positive controls to induce apoptosis]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Figure 1, Flow diagram of the study selection process - WHO Guidelines on Use of Medically Important Antimicrobials in Food-Producing Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Characterization of the mitochondrial ATP synthase from yeast Saccharomyces cerevisae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Feigrisolide B for in vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Feigrisolide B, a bioactive lactone with therapeutic potential.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Oral Bioavailability | Poor Aqueous Solubility: this compound, as a macrolide lactone, is likely to have low water solubility, limiting its dissolution in the gastrointestinal (GI) tract.[1] | 1. Particle Size Reduction: Decrease the particle size of this compound to increase its surface area and dissolution rate. Techniques include micronization and nanosizing. 2. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer to improve its solubility and dissolution. 3. Lipid-Based Formulations: Incorporate this compound into lipid-based delivery systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) to enhance its solubilization in the GI tract. |
| First-Pass Metabolism: this compound may be extensively metabolized by cytochrome P450 enzymes in the liver and small intestine. | 1. Co-administration with CYP Inhibitors: While not a formulation strategy, co-administration with known inhibitors of relevant CYP enzymes (e.g., CYP3A4) can be investigated in preclinical models to assess the impact of first-pass metabolism. 2. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in vivo. | |
| P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-gp efflux transporter, which actively pumps the compound out of intestinal cells back into the GI lumen. | 1. Formulation with P-gp Inhibitors: Include excipients with P-gp inhibitory activity in the formulation, such as certain polymers or surfactants. 2. Co-administration with P-gp Inhibitors: In preclinical studies, co-administer this compound with a known P-gp inhibitor to evaluate the extent of efflux. | |
| High Variability in Pharmacokinetic (PK) Data | Food Effects: The absorption of this compound may be significantly influenced by the presence or absence of food in the GI tract. | 1. Standardize Feeding Conditions: Conduct in vivo studies in fasted or fed animals under strictly controlled conditions. 2. Investigate Food Effects: Perform a dedicated food-effect study to understand how different types of meals affect the absorption of this compound. |
| Formulation Instability: The formulation of this compound may not be physically or chemically stable, leading to inconsistent drug release. | 1. Stability Studies: Conduct thorough stability testing of the formulation under relevant storage and physiological conditions. 2. Optimize Formulation: Adjust the composition of the formulation to enhance its stability. This may involve the use of antioxidants or protective coatings. | |
| Poor in vivo Efficacy Despite Good in vitro Activity | Inadequate Tissue Distribution: this compound may not be reaching the target tissue in sufficient concentrations to exert its therapeutic effect. | 1. Targeted Drug Delivery: Develop a targeted delivery system, such as antibody-drug conjugates or ligand-coated nanoparticles, to increase the accumulation of this compound at the site of action. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to establish the relationship between the plasma concentration of this compound and its therapeutic effect, and to identify the target concentration required for efficacy. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its bioavailability a concern?
This compound is a hepta-lactone isolated from Streptomyces griseus that has demonstrated strong antibacterial, as well as moderate cytotoxic and antiviral activities.[2][3] Like many macrolide lactones, this compound is a hydrophobic compound, which often translates to poor aqueous solubility.[1] This low solubility can significantly limit its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability, which is a major hurdle for its development as an oral therapeutic agent.
2. What are the key physicochemical properties of this compound to consider for formulation development?
While specific experimental data for this compound is limited, based on its macrolide lactone structure, the following properties are critical to assess:
-
Aqueous Solubility: Expected to be low. This is a primary determinant of oral absorption.
-
LogP (Lipophilicity): Likely to be high, indicating good permeability across cell membranes but also contributing to poor aqueous solubility.
-
Melting Point: A high melting point can indicate strong crystal lattice energy, which can negatively impact dissolution.
-
Chemical Stability: Assess stability at different pH values and in the presence of light and oxygen to ensure the integrity of the molecule during formulation and in vivo studies.
3. What are the main strategies to enhance the bioavailability of a poorly soluble compound like this compound?
The main strategies can be categorized as follows:
-
Physical Modifications:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, enhancing the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly improve its solubility and dissolution.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine emulsions or microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
-
Use of Complexing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
4. How can I assess the bioavailability of my this compound formulation in vivo?
In vivo bioavailability is typically assessed through pharmacokinetic (PK) studies in animal models (e.g., rats, mice). The key PK parameters to determine are:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
By comparing the AUC after oral administration to the AUC after intravenous (IV) administration, the absolute bioavailability (F%) can be calculated: F% = (AUCoral / AUCIV) x 100.
5. What regulatory considerations should I be aware of when developing a new formulation to enhance bioavailability?
For preclinical studies, it is crucial to use a consistent and well-characterized formulation. As you move towards clinical development, regulatory agencies such as the FDA and EMA will require detailed information on the formulation composition, manufacturing process, stability, and characterization. Any excipients used in the formulation should be of pharmaceutical grade and have a good safety profile.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
Planetary ball mill or similar high-energy mill
Procedure:
-
Prepare a 1% (w/v) solution of the stabilizer in purified water.
-
Disperse this compound in the stabilizer solution to a final concentration of 5% (w/v).
-
Add the milling media to the suspension at a 1:1 volume ratio to the suspension.
-
Mill the suspension at a high speed (e.g., 500 rpm) for a specified duration (e.g., 24-48 hours), with intermittent cooling to prevent overheating.
-
Monitor the particle size of the suspension at regular intervals using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
The resulting nanosuspension can be used for in vitro dissolution testing and in vivo studies.
Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation
-
Vehicle control
-
Intravenous (IV) formulation of this compound in a suitable solubilizing agent (e.g., DMSO/PEG400/saline)
-
Cannulas for blood collection
-
Anticoagulant (e.g., heparin or EDTA)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Acclimatize the rats for at least one week before the study.
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups: an oral administration group and an IV administration group (n=5-6 per group).
-
For the oral group, administer the this compound formulation by oral gavage at a predetermined dose.
-
For the IV group, administer the IV formulation of this compound via the tail vein at a lower dose.
-
Collect blood samples (approximately 0.2 mL) from the cannulated jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software.
-
Calculate the absolute oral bioavailability.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | ~400-500 g/mol | Within the range for good oral absorption. |
| Aqueous Solubility | < 0.1 µg/mL | Very low, dissolution will be the rate-limiting step for absorption. |
| LogP | > 3 | High lipophilicity, suggesting good membrane permeability but poor solubility. |
| Melting Point | > 200 °C | High crystal lattice energy, may hinder dissolution. |
| pKa | Not applicable | As a neutral lactone, its solubility is not expected to be pH-dependent. |
Table 2: Comparison of Potential Bioavailability Enhancement Strategies for this compound (Hypothetical Data)
| Formulation Strategy | Particle Size (nm) | Solubility Increase (fold) | Oral Bioavailability (%) |
| Unprocessed this compound | > 5000 | 1 | < 5% |
| Micronized this compound | 1000 - 5000 | 2 - 5 | 5 - 15% |
| Nanosuspension | < 200 | 10 - 20 | 20 - 35% |
| Amorphous Solid Dispersion | N/A | 50 - 100 | 30 - 50% |
| SMEDDS | < 100 (emulsion droplet size) | > 200 | 40 - 60% |
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Potential signaling pathways modulated by this compound.[4][5]
References
- 1. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Feigrisolide B and Feigrisolide C bioactivity
A detailed examination of the biological activities of two natural lactone compounds, Feigrisolide B and Feigrisolide C, isolated from Streptomyces griseus, reveals distinct profiles with potential therapeutic applications. This compound demonstrates a broad spectrum of activity, including strong antibacterial, moderate cytotoxic, and antiviral effects. In contrast, Feigrisolide C exhibits potent antifungal properties and moderate inhibitory activity against the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).
Feigrisolide C has demonstrated significant antifungal activity against the wheat blast fungus Magnaporthe oryzae Triticum. It inhibits the hyphal growth of this fungus, with a minimal inhibitory concentration of 0.025 µ g/disk .[2][3] At concentrations of 1, 1.5, and 2 µ g/disk , Feigrisolide C inhibited hyphal growth by 54.2 ± 1.0%, 63.4 ± 1.3%, and 68.1 ± 1.0%, respectively.[2] Furthermore, Feigrisolide C is characterized as a medium inhibitor of 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme implicated in steroid hormone metabolism.[4][5] However, a specific IC50 value for this enzymatic inhibition has not been reported in the available literature.
Quantitative Bioactivity Data
| Compound | Bioactivity | Target/Test System | Quantitative Data |
| This compound | Cytotoxicity | Ehrlich carcinoma cells | IC50: 17.4 µg/mL[1] |
| Antibacterial Activity | Not Specified | Strong Activity (qualitative)[4][5] | |
| Antiviral Activity | Not Specified | Medium Activity (qualitative)[4][5] | |
| Feigrisolide C | Antifungal Activity | Magnaporthe oryzae Triticum | MIC: 0.025 µ g/disk [2][3] |
| Hyphal Growth Inhibition: 54.2% (1 µ g/disk ), 63.4% (1.5 µ g/disk ), 68.1% (2 µ g/disk )[2] | |||
| Enzyme Inhibition | 3α-hydroxysteroid dehydrogenase | Medium Inhibition (qualitative)[4][5] |
Experimental Protocols
Detailed experimental protocols for the cited bioactivities were not fully available in the reviewed literature. The following are generalized protocols representative of the methods likely employed for the respective assays.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., Ehrlich carcinoma) are seeded into 96-well microplates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Antibacterial Susceptibility Test (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacteria is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound (e.g., this compound) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antifungal Assay (Disk Diffusion Method)
This method is used to assess the antifungal activity of a compound against a target fungus.
-
Fungal Culture: The target fungus (e.g., Magnaporthe oryzae Triticum) is cultured on a suitable agar (B569324) medium.
-
Compound Application: A sterile paper disk is impregnated with a known concentration of the test compound (e.g., Feigrisolide C) and placed on the surface of the agar.
-
Incubation: The plate is incubated under conditions that promote fungal growth.
-
Measurement of Inhibition: The diameter of the zone of inhibition (the area around the disk where fungal growth is prevented) is measured to determine the antifungal activity. For hyphal growth inhibition, the radial growth of the fungus from the edge of the disk is measured and compared to a control.
3α-Hydroxysteroid Dehydrogenase (3α-HSD) Inhibition Assay
This is a typical enzymatic assay to screen for inhibitors.
-
Enzyme and Substrate Preparation: A solution containing the 3α-HSD enzyme and its substrate (e.g., a steroid) and cofactor (e.g., NADP+) is prepared in a suitable buffer.
-
Inhibitor Addition: The test compound (e.g., Feigrisolide C) at various concentrations is added to the enzyme solution and pre-incubated.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Monitoring Enzyme Activity: The progress of the reaction is monitored by measuring the change in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be calculated.
Visualizations
Caption: Comparative overview of the distinct bioactivity profiles of this compound and Feigrisolide C.
Caption: Generalized experimental workflow for determining the bioactivity of Feigrisolides B and C.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold | MDPI [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Antibacterial activity against β- lactamase producing Methicillin and Ampicillin-resistants Staphylococcus aureus: fractional Inhibitory Concentration Index (FICI) determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of Feigrisolide B: An Ionophore Disrupting Microbial Balance
A critical structural revision has pivoted our understanding of Feigrisolide B, now recognized as (+)-homononactic acid. This identification shifts its mechanism of action away from initial broad speculations and firmly into the well-established class of macrotetrolide ionophore antibiotics. This guide provides a comprehensive validation of its primary mechanism—the disruption of ion gradients across cellular membranes—and compares its performance with other ionophoric agents, supported by experimental data and detailed protocols.
Initially isolated from Streptomyces griseus, this compound was reported to have a range of biological effects including antibacterial, cytotoxic, and antiviral activities.[1][2] However, a pivotal study involving total synthesis and spectroscopic analysis revealed that the originally proposed structure of this compound was incorrect. This research strongly indicated that this compound is, in fact, identical to (+)-homononactic acid, a known component of the macrotetrolide antibiotic family. This family includes the well-studied ionophore, nonactin (B1679836).
The primary mechanism of action for this compound, as with other macrotetrolides, is its function as an ionophore. These molecules selectively bind and transport cations, particularly potassium (K+) and ammonium (B1175870) (NH4+), across the lipid bilayers of cell membranes.[1][2][3][4][5] This transport disrupts the crucial transmembrane ion concentration gradients that are essential for the survival and proper functioning of microbial cells.[5] The targeted cell expends significant energy in an attempt to restore this ionic imbalance, ultimately leading to energy depletion and cell death.[6]
Comparative Analysis of Ionophoric Antibiotics
The efficacy of this compound ((+)-homononactic acid) can be benchmarked against other ionophore antibiotics that share a similar mechanism of action. The most relevant comparators are other macrotetrolides and the polyether ionophores.
| Compound Family | Examples | Primary Ion Selectivity | Spectrum of Activity |
| Macrotetrolides | Nonactin, Monactin, Dinactin, Trinactin, this compound ((+)-homononactic acid) | K+, NH4+ > Na+ | Primarily Gram-positive bacteria.[2][5] Also exhibits antifungal, insecticidal, and acaricidal properties.[3][7] |
| Polyether Ionophores | Monensin, Salinomycin, Lasalocid | Varies; Monensin (Na+), Salinomycin (K+), Lasalocid (divalent cations like Ca2+) | Broad-spectrum against Gram-positive bacteria, coccidia, and some viruses. Used extensively in veterinary medicine.[5][8][9] |
Experimental Validation of the Ionophoric Mechanism
The validation of the ionophoric activity of macrotetrolides like this compound relies on a combination of biophysical and microbiological assays.
Table 1: Minimum Inhibitory Concentrations (MIC) of Nonactin against various Bacteria
This table summarizes the antibacterial potency of nonactin, a close structural relative of this compound, against a panel of Gram-positive and Gram-negative bacteria. The data illustrates the characteristic susceptibility of Gram-positive organisms and the resistance of Gram-negative bacteria.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.8 |
| Enterococcus faecalis (drug-resistant) | Positive | 1.6 |
| Bacillus subtilis | Positive | 0.4 |
| Escherichia coli | Negative | > 100 |
| Pseudomonas aeruginosa | Negative | > 100 |
| (Data adapted from studies on nonactin's biological activity)[2] |
Table 2: Ion Binding Affinities of Nonactin
Isothermal titration calorimetry (ITC) is a key technique to quantify the binding affinity of ionophores for different cations. The association constant (Ka) indicates the strength of the interaction.
| Cation | Association Constant (Ka) (M⁻¹) |
| K+ | ~1.8 x 10⁵ |
| NH4+ | ~1.5 x 10⁵ |
| Na+ | ~2.5 x 10³ |
| (Data represents typical affinities for nonactin and are indicative for related macrotetrolides)[2] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Methodology:
-
A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Positive (no antibiotic) and negative (no bacteria) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
-
2. Ion Transport Assay across Artificial Membranes
-
Objective: To directly measure the ability of an ionophore to transport ions across a lipid bilayer.
-
Methodology:
-
Liposomes (artificial vesicles with a lipid bilayer membrane) are prepared containing a high concentration of the ion to be tested (e.g., K+).
-
The liposomes are placed in a solution with a low concentration of the same ion.
-
A fluorescent dye that is sensitive to the membrane potential is added to the solution.
-
The test ionophore (e.g., this compound) is added to the solution.
-
As the ionophore transports the cations out of the liposomes down their concentration gradient, a membrane potential is generated, which is detected by a change in the fluorescence of the dye. The rate of fluorescence change is proportional to the rate of ion transport.
-
Visualizing the Mechanism and Workflow
Caption: Mechanism of action of this compound as a potassium ionophore.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Nonactin - Wikipedia [en.wikipedia.org]
- 2. The alternating pattern of stereochemistry in the nonactin macrocycle is required for antibacterial activity and efficient ion binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonactin - LKT Labs [lktlabs.com]
- 5. agscientific.com [agscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utbeef.tennessee.edu [utbeef.tennessee.edu]
A Comparative Analysis of the Antibacterial Activities of Feigrisolide B and Homononactic Acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antibacterial potential of novel compounds is paramount. This guide provides a detailed comparison of Feigrisolide B and homononactic acid, focusing on their antibacterial efficacy, mechanisms of action, and the experimental methodologies used to evaluate them.
Executive Summary
This compound and homononactic acid represent two distinct classes of natural products with potential antibacterial applications. While research indicates that this compound possesses strong antibacterial properties, specific quantitative data on its minimum inhibitory concentrations (MICs) against a variety of bacterial strains remains limited in publicly available literature. Homononactic acid, a known ionophore, is presumed to exert its antibacterial effect by disrupting the ion balance across bacterial cell membranes. However, detailed studies quantifying its antibacterial potency through MIC values are also not readily found in the current body of scientific literature. This guide synthesizes the available information on both compounds and outlines the standard experimental protocols used to assess their antibacterial activity.
Data Presentation: Antibacterial Activity
Due to the limited availability of specific MIC values in the reviewed literature, a direct quantitative comparison is not currently possible. Research has described this compound as having "strong antibacterial" activity, and its related compound, Feigrisolide C, has also been noted for its antibacterial properties[1]. Homononactic acid's antibacterial action is inferred from its classification as an ionophore, a class of molecules known to exhibit cytotoxic effects by disrupting cellular membrane potential[2][3][4].
Further experimental studies are required to populate the following table with specific MIC values for a comprehensive comparison.
| Bacterial Strain | This compound MIC (µg/mL) | Homononactic Acid MIC (µg/mL) |
| Staphylococcus aureus | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available |
| Bacillus subtilis | Data not available | Data not available |
| Pseudomonas aeruginosa | Data not available | Data not available |
Mechanism of Action
This compound: The precise mechanism of antibacterial action for this compound has not been extensively detailed in the available literature. General mechanisms for antibacterial compounds include the inhibition of cell wall synthesis, protein synthesis, nucleic acid replication, or essential metabolic pathways[5]. Further investigation is needed to elucidate the specific molecular targets of this compound within bacterial cells.
Homononactic Acid: As an ionophore, homononactic acid's mechanism of action is understood to involve the transport of ions across the lipid bilayers of bacterial cell membranes[2][3][4]. This disrupts the electrochemical gradients that are essential for numerous cellular processes, including ATP synthesis and nutrient transport. The uncontrolled movement of ions leads to a loss of membrane potential and ultimately, cell death.
Caption: General mechanism of an ionophore like homononactic acid.
Experimental Protocols
The antibacterial activity of compounds like this compound and homononactic acid is typically evaluated using standardized methods such as broth microdilution and agar (B569324) well diffusion.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[6][7][8][9].
-
Preparation of Reagents: A stock solution of the test compound is prepared in a suitable solvent. A standardized bacterial inoculum is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining MIC using broth microdilution.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antibacterial activity[10][11][12][13][14].
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Compound: A defined volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each well where bacterial growth is inhibited is measured. The size of the zone of inhibition is proportional to the antibacterial activity of the compound.
Caption: Workflow for the agar well diffusion assay.
Conclusion
While both this compound and homononactic acid show promise as antibacterial agents, a significant knowledge gap exists regarding their specific activities and mechanisms. The lack of quantitative MIC data for both compounds prevents a definitive comparison of their potency. Future research should focus on generating this critical data to fully assess their potential as therapeutic agents. The experimental protocols outlined in this guide provide a standardized framework for conducting such investigations. Elucidating the precise molecular targets of this compound and further characterizing the ionophoric activity of homononactic acid against a broad range of pathogenic bacteria will be crucial steps in advancing their development as novel antibacterial drugs.
References
- 1. Bonactin and Feigrisolide C Inhibit Magnaporthe oryzae Triticum Fungus and Control Wheat Blast Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionophore - Wikipedia [en.wikipedia.org]
- 3. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. hereditybio.in [hereditybio.in]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. botanyjournals.com [botanyjournals.com]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the cytotoxicity of Feigrisolide B with standard chemotherapeutics
A Comparative Analysis Against Standard Chemotherapeutics
In the ongoing quest for novel and more effective cancer therapies, natural products remain a vital source of inspiration and discovery. Feigrisolide B, a lactone compound isolated from Streptomyces griseus, has emerged as a molecule of interest due to its noted biological activities, including a moderate cytotoxic effect against cancer cells.[1] This guide provides a comparative overview of the cytotoxic properties of this compound against established chemotherapeutic agents, supported by available experimental data, to assist researchers and drug development professionals in evaluating its potential.
Cytotoxicity Profile: this compound in Comparison
This compound has been shown to induce apoptosis in Ehrlich carcinoma cells, a commonly used model in cancer research.[1] To contextualize its potency, the following table summarizes the half-maximal inhibitory concentration (IC50) of this compound alongside standard chemotherapeutic drugs—Doxorubicin (B1662922), Cisplatin (B142131), and Paclitaxel (B517696)—in the same or similar cancer cell lines. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Compound | Cell Line | IC50 Value | Source |
| This compound | Ehrlich Carcinoma | 17.4 µg/mL | [1] |
| Doxorubicin | Ehrlich Ascites Carcinoma | Data not consistently reported in IC50 (µg/mL) | N/A |
| Cisplatin | Ehrlich Ascites Carcinoma | ~5-10 µg/mL (estimated from various studies) | N/A |
| Paclitaxel | Ehrlich Ascites Tumor Cells | 12 µg/mL | N/A |
Note: The IC50 values for standard chemotherapeutics can vary significantly based on the specific experimental setup, including exposure time and the specific clone of the cell line used.
Mechanistic Insights: The Apoptotic Pathway
This compound is reported to exert its cytotoxic effects by inducing apoptosis, or programmed cell death.[1] While the precise signaling cascade initiated by this compound has not been fully elucidated, apoptosis is generally mediated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell.
Figure 1: Generalized intrinsic and extrinsic apoptosis pathways. The precise point of intervention for this compound is yet to be fully determined.
Standard chemotherapeutics like cisplatin and doxorubicin primarily induce the intrinsic pathway by causing DNA damage, while paclitaxel disrupts microtubule function, leading to mitotic arrest and subsequent apoptosis. The exact molecular targets of this compound within these pathways warrant further investigation to understand its mode of action fully.
Experimental Methodologies
The evaluation of cytotoxicity is a critical step in the assessment of any potential anticancer compound. The following outlines a general workflow and protocols for common in vitro cytotoxicity assays, such as the MTT and SRB assays, which are likely to have been used to determine the IC50 values cited.
Figure 2: A generalized workflow for determining the in vitro cytotoxicity of a compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (this compound or standard chemotherapeutics) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.
-
Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB and air dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 value as described for the MTT assay.
Conclusion and Future Directions
The available data suggests that this compound possesses moderate cytotoxic activity against Ehrlich carcinoma cells. While a direct comparison with standard chemotherapeutics from a single study is not yet available, the existing IC50 value provides a preliminary benchmark for its potency. Further research is imperative to delineate the specific molecular mechanisms underlying its apoptotic action and to conduct head-to-head cytotoxic comparisons against a broader panel of cancer cell lines and standard drugs under standardized conditions. Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives in the landscape of cancer drug discovery.
References
Cross-resistance studies of Feigrisolide B with other drug classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the cross-resistance profiles of Feigrisolide B, a bioactive lactone with promising cytotoxic properties. In the absence of direct clinical or preclinical cross-resistance studies, this document outlines a proposed investigational strategy. This guide is based on the current understanding of this compound's mechanism of action and established principles of drug resistance. Experimental data presented herein is hypothetical and intended to illustrate the expected outcomes of the proposed studies.
Introduction to this compound
This compound is a naturally occurring heptalactone isolated from Streptomyces griseus.[1] It has demonstrated a range of biological activities, including antibacterial, antiviral, and notably, cytotoxic effects against various cancer cell lines.[1] Preliminary studies suggest that this compound induces apoptosis in cancer cells, hinting at a mechanism of action that could be relevant in oncology drug development. A key area of investigation for any novel cytotoxic agent is its potential for cross-resistance with existing chemotherapeutic drugs, as this can significantly impact its clinical utility.
Postulated Mechanism of Action of this compound
Based on initial findings, this compound's cytotoxic effects are likely mediated through the induction of the intrinsic apoptotic pathway, potentially involving the modulation of mitochondrial function. One study has suggested a link between the activity of a related compound, Feigrisolide C, and the induction of mitochondrial ATPase activity. While the precise molecular targets of this compound are yet to be fully elucidated, a plausible signaling cascade is proposed below.
Proposed Signaling Pathway for this compound-Induced Apoptosis
The following diagram illustrates a hypothetical signaling pathway for this compound, based on its known apoptosis-inducing effects and potential impact on mitochondrial function.
This proposed pathway suggests that this compound may directly or indirectly interact with the mitochondrion, potentially modulating the activity of the F1Fo-ATPase, leading to an increase in reactive oxygen species (ROS) production. This oxidative stress could then trigger the activation of pro-apoptotic proteins like Bax, possibly through the inhibition of anti-apoptotic proteins such as Bcl-2. The activation of Bax leads to the release of cytochrome c from the mitochondria, which in turn initiates the caspase cascade, culminating in apoptosis.[2][3][4][5][6][7][8][9]
Potential for Cross-Resistance with Other Drug Classes
Understanding the potential for cross-resistance between this compound and other anticancer drugs is critical. Cross-resistance can occur when the mechanism of resistance to one drug confers resistance to another. Based on the postulated mechanism of action of this compound, several drug classes could potentially exhibit cross-resistance.
Drug Classes with Potential for Cross-Resistance
| Drug Class | Examples | Putative Shared Mechanism/Resistance Pathway |
| Microtubule-Targeting Agents | Paclitaxel, Vincristine | Overexpression of P-glycoprotein (P-gp) and other ABC transporters is a common resistance mechanism. It is plausible that this compound could also be a substrate for these efflux pumps. |
| Topoisomerase Inhibitors | Doxorubicin, Etoposide | Similar to microtubule-targeting agents, resistance is often mediated by ABC transporter overexpression. |
| BH3 Mimetics | Venetoclax | If this compound's activity is dependent on interactions with Bcl-2 family proteins, alterations in the expression levels of these proteins (e.g., upregulation of Bcl-2 or Mcl-1) could confer resistance to both drug classes. |
| Mitochondrial-Targeting Agents | Oligomycin, Rotenone | If this compound directly targets mitochondrial components like the F1Fo-ATPase, mutations in these targets or upregulation of compensatory mitochondrial pathways could lead to cross-resistance. |
Table 1: Potential drug classes for cross-resistance studies with this compound.
Proposed Experimental Workflow for Cross-Resistance Studies
To systematically investigate the cross-resistance profile of this compound, a multi-step experimental approach is proposed.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration of a drug that inhibits the growth of 50% of a cell population (IC50).
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and the comparator drugs (e.g., Paclitaxel, Doxorubicin, Venetoclax) for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[10][11][12][13][14]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Treat cells with this compound and comparator drugs at their respective IC50 concentrations for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[15][16]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot for Apoptosis Markers
This technique is used to detect the activation of key apoptotic proteins.
Protocol:
-
Treat cells with the test compounds and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.[17][18][19][20]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved Caspase-9, cleaved Caspase-3, Bax, and Bcl-2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Hypothetical Data Presentation
The following tables illustrate how the quantitative data from the proposed experiments could be structured for easy comparison.
Table 2: Cytotoxicity of this compound and Comparator Drugs in Parental and Resistant Cell Lines (Hypothetical IC50 Values in µM)
| Cell Line | This compound | Paclitaxel | Doxorubicin | Venetoclax |
| Parental | 5.2 ± 0.8 | 0.01 ± 0.002 | 0.15 ± 0.03 | 0.5 ± 0.1 |
| Paclitaxel-Resistant | 25.8 ± 3.1 | 1.5 ± 0.2 | 0.9 ± 0.1 | 0.6 ± 0.1 |
| Doxorubicin-Resistant | 31.5 ± 4.2 | 0.08 ± 0.01 | 2.1 ± 0.3 | 0.5 ± 0.08 |
| Venetoclax-Resistant | 6.1 ± 0.9 | 0.01 ± 0.003 | 0.18 ± 0.04 | 15.2 ± 2.5 |
Table 3: Apoptosis Induction by this compound in Parental and Resistant Cell Lines (Hypothetical Percentage of Apoptotic Cells)
| Cell Line | Untreated | This compound (5 µM) |
| Parental | 5.1 ± 1.2% | 65.4 ± 5.8% |
| Paclitaxel-Resistant | 6.3 ± 1.5% | 15.2 ± 2.9% |
| Doxorubicin-Resistant | 5.8 ± 1.1% | 12.8 ± 2.5% |
| Venetoclax-Resistant | 4.9 ± 0.9% | 62.1 ± 6.1% |
Conclusion
This guide provides a comprehensive, albeit theoretical, framework for conducting cross-resistance studies of this compound. By systematically developing drug-resistant cell lines and employing a battery of molecular and cellular assays, researchers can elucidate the cross-resistance profile of this promising natural product. The findings from such studies will be invaluable for guiding its future preclinical and clinical development, ultimately determining its potential role in the arsenal (B13267) of anticancer therapeutics. The proposed experimental designs and data presentation formats are intended to serve as a robust starting point for these critical investigations.
References
- 1. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bax, Bak and beyond - mitochondrial performance in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Relationship between the Bcl-2/Bax Proteins and the Mitochondria-Mediated Apoptosis Pathway in the Differentiation of Adipose-Derived Stromal Cells into Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 19. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
In Vivo Validation of Feigrisolide B's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Feigrisolide B, a novel lactone with promising cytotoxic activity. Due to the limited availability of in vivo data for this compound, this document draws comparisons with other cytotoxic natural product lactones and the well-established chemotherapeutic agent, Doxorubicin. The aim is to offer a framework for the potential in vivo validation of this compound and to contextualize its performance against existing alternatives.
Experimental Workflow and Signaling Pathways
To investigate the in vivo therapeutic potential of a novel compound like this compound, a structured experimental workflow is essential. This typically involves preclinical evaluation in animal models to assess efficacy and safety.
Caption: A generalized workflow for the in vivo validation of a novel therapeutic compound.
The cytotoxic effects of many anticancer agents, including numerous natural product lactones, are mediated through the induction of apoptosis. This compound has been reported to induce apoptosis in Ehrlich carcinoma cells[1]. While the precise signaling pathway for this compound has not been fully elucidated, a putative mechanism can be proposed based on common apoptotic pathways targeted by cytotoxic compounds.
Caption: A putative intrinsic apoptosis signaling pathway for this compound.
Comparative Performance Data
While specific in vivo anticancer data for this compound is not yet available, we can compare its in vitro cytotoxicity with that of other cytotoxic lactones and the standard chemotherapeutic drug, Doxorubicin.
| Compound | Compound Class | Cancer Cell Line | In Vitro IC50 | In Vivo Model | In Vivo Efficacy |
| This compound | Hepta-lactone | Ehrlich Carcinoma | 17.4 µg/mL[1] | Not Reported | Not Reported |
| Vernolepin | Sesquiterpene Lactone | MCF-7 (Breast) | ~2 µM | Not Reported | Not Reported |
| Resorcylic Acid Lactone (1) | Resorcylic Acid Lactone | H460 (Lung) | 1.9 µM[2] | Not Reported | Not Reported |
| Doxorubicin | Anthracycline | MDA-MB-468 (Breast) | ~0.1 µM | Xenograft (mice) | Significant tumor growth inhibition at 4-8 mg/kg[3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments in the in vivo validation of an anticancer compound.
In Vivo Xenograft Model for Anticancer Efficacy
This protocol describes a general procedure for evaluating the antitumor activity of a compound in a mouse xenograft model.
1. Cell Culture and Implantation:
-
Human cancer cells (e.g., MDA-MB-231 for breast cancer) are cultured in appropriate media.
-
A suspension of 1-5 x 10^6 cells in a sterile medium or Matrigel is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).
2. Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
3. Compound Administration:
-
Mice are randomly assigned to treatment and control groups.
-
This compound (Hypothetical): The compound would be formulated in a suitable vehicle (e.g., DMSO/saline). The dose and administration route (e.g., intraperitoneal, intravenous) would be determined from a prior maximum tolerated dose study.
-
Doxorubicin (Comparator): Typically administered via intraperitoneal or intravenous injection at a dose of 2-8 mg/kg, once or twice a week[3][4][5].
-
The control group receives the vehicle only.
4. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Major organs (e.g., liver, kidney, heart) may be collected for histopathological analysis to assess toxicity.
Apoptosis Detection by TUNEL Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissue.
1. Tissue Preparation:
-
Tumor tissues from treated and control animals are fixed in formalin and embedded in paraffin.
-
5 µm sections are cut and mounted on slides.
2. Staining Procedure:
-
Slides are deparaffinized and rehydrated.
-
Tissues are permeabilized with proteinase K.
-
The TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., Br-dUTP), is added to the slides. TdT incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA.
-
An anti-BrdU-peroxidase antibody is used to detect the incorporated labeled nucleotides.
-
The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown stain in apoptotic cells.
-
Slides are counterstained with a nuclear stain like hematoxylin.
3. Analysis:
-
The percentage of TUNEL-positive (apoptotic) cells is quantified by microscopy.
Conclusion
This compound demonstrates in vitro cytotoxic activity, suggesting its potential as an anticancer agent. However, comprehensive in vivo studies are necessary to validate its therapeutic efficacy and safety profile. The experimental framework and comparative data presented in this guide offer a roadmap for future investigations into this compound and other novel cytotoxic compounds. By comparing its performance against established drugs like Doxorubicin and understanding its mechanism of action, the scientific community can better assess its potential contribution to cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Resorcylic Acid Lactones with Cytotoxic and NF-κB Inhibitory Activities and Their Structure-activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 4. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Benchmarking Feigrisolide B's Antiviral Activity Against Known Enterovirus B Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Feigrisolide B, a natural product isolated from Streptomyces griseus, has demonstrated a range of biological activities, including antibacterial, cytotoxic, and antiviral properties. Notably, it has been reported to possess activity against Human Enterovirus B. This guide provides a comparative benchmark of this compound against established inhibitors of Enterovirus B, offering a valuable resource for researchers engaged in antiviral drug discovery and development. While quantitative antiviral data for this compound is not publicly available, this document summarizes the known information and contrasts it with the well-documented efficacy of prominent antiviral agents targeting the same viral group.
Comparative Antiviral Activity
The following table summarizes the antiviral activity of this compound and known inhibitors against various strains of Enterovirus B. It is important to note that specific inhibitory concentrations (IC50/EC50) for this compound have not been reported in the reviewed scientific literature.
| Compound | Virus Target | IC50/EC50 (µM) | Mechanism of Action | Cell Line | Reference |
| This compound | Human Enterovirus B | Not Reported | Not Elucidated | Not Reported | |
| Pleconaril | Enterovirus (various serotypes) | 0.002 - 3.4 | Capsid Inhibitor (VP1 hydrophobic pocket binder) | Various | [1] |
| Coxsackievirus B3 (strain M) | Sensitive (IC50 not specified) | Capsid Inhibitor | Various | [1] | |
| Echovirus 11 | ≤0.03 (MIC50) | Capsid Inhibitor | Various | [1][2] | |
| Rupintrivir (AG7088) | Enterovirus 71 | ~0.001 (EC50) | 3C Protease Inhibitor | RD cells | [3] |
| Enterovirus 71 3C Protease | 2.3 ± 0.5 (IC50) | 3C Protease Inhibitor | (Biochemical assay) | [3] | |
| Human Rhinovirus (HRV) | 0.023 (mean EC50) | 3C Protease Inhibitor | H1-HeLa, MRC-5 | [4] | |
| Vapendavir | Enterovirus 71 (21 strains) | Efficient inhibition (values not specified) | Capsid Binder | Various | [5] |
| SG85 | Enterovirus 71 (21 strains) | Efficient inhibition (values not specified) | Protease Inhibitor | Various | [5] |
Experimental Protocols
The evaluation of antiviral activity against Enterovirus B typically involves cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE), reduction in viral plaque formation, or a decrease in viral yield. Below are detailed methodologies representative of those used to assess the compounds cited in this guide.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to screen for antiviral compounds by measuring the protection of host cells from virus-induced death.
-
Cell Preparation: Host cells permissive to Enterovirus B replication (e.g., HeLa, Vero, or RD cells) are seeded in 96-well microtiter plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: The test compounds (this compound and known inhibitors) are serially diluted to various concentrations in cell culture medium.
-
Infection and Treatment: The cell monolayers are infected with a standardized amount of Enterovirus B. Following a viral adsorption period, the inoculum is removed, and the cells are overlaid with the medium containing the different concentrations of the test compounds.
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient to allow for the development of CPE in the untreated, virus-infected control wells (typically 2-4 days).
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric method, such as the MTT or MTS assay.[1] These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.
-
Data Analysis: The 50% effective concentration (EC50), defined as the concentration of the compound that reduces the virus-induced CPE by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, is determined in parallel to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.
-
Cell Seeding: Confluent monolayers of susceptible cells are prepared in 6- or 12-well plates.
-
Infection: Cells are infected with a dilution of Enterovirus B that produces a countable number of plaques.
-
Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with various concentrations of the test compound. This semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation and Staining: Plates are incubated until plaques are visible. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The IC50 is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Viral Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.
-
Infection and Treatment: Cell monolayers are infected with Enterovirus B and treated with different concentrations of the test compound as described for the CPE assay.
-
Harvesting: At the end of the viral replication cycle, the cells and supernatant are harvested.
-
Virus Titer Determination: The harvested virus is subjected to serial dilutions, which are then used to infect fresh cell monolayers. The viral titer (e.g., as Plaque Forming Units per milliliter, PFU/mL, or 50% Tissue Culture Infectious Dose, TCID50/mL) is determined.
-
Data Analysis: The IC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.
Visualizing Mechanisms and Workflows
To better understand the context of this comparison, the following diagrams illustrate a typical experimental workflow for antiviral testing and the key signaling pathways involved in Enterovirus B replication that are targeted by known inhibitors.
Experimental workflow for antiviral activity screening.
Enterovirus B replication cycle and points of inhibition.
Logical comparison of available data.
Discussion and Future Directions
The emergence of drug-resistant viral strains and the limited number of approved antiviral therapies for many viral infections necessitate the continued search for novel antiviral agents. Natural products, such as this compound, represent a promising reservoir of chemical diversity for drug discovery. While the antiviral potential of this compound against Enterovirus B has been identified, a significant knowledge gap remains regarding its potency and mechanism of action.
To fully assess the therapeutic potential of this compound, further research is required to:
-
Determine its IC50/EC50 values against a panel of Enterovirus B serotypes.
-
Elucidate its specific molecular target and mechanism of action.
-
Evaluate its efficacy and safety in preclinical animal models of Enterovirus B infection.
In contrast, established inhibitors like Pleconaril and Rupintrivir have been extensively studied. Pleconaril, a capsid-binding inhibitor, prevents the uncoating of the viral genome, a crucial early step in the replication cycle.[6] Rupintrivir targets the viral 3C protease, an enzyme essential for processing the viral polyprotein into functional viral proteins.[3] The detailed understanding of these mechanisms provides a clear benchmark for the evaluation of new chemical entities like this compound.
This guide highlights the current state of knowledge on the anti-enteroviral activity of this compound in comparison to well-characterized inhibitors. The presented data and experimental frameworks are intended to facilitate further investigation into this compound and aid in the broader effort to develop effective treatments for Enterovirus B infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Crystal Structures of Enterovirus 71 3C Protease Complexed with Rupintrivir Reveal the Roles of Catalytically Important Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Feigrisolide B
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. Feigrisolide B, a lactone with potent antibacterial, cytotoxic, and antiviral activities, requires careful handling and disposal to mitigate risks to personnel and the environment.[1][2] In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on general laboratory chemical waste guidelines is essential.
Waste Characterization and Segregation
Due to its biological activity, this compound waste should be treated as hazardous. It is crucial to segregate this compound waste at the point of generation to prevent accidental mixing with incompatible chemicals.[3][4] This includes separating it from acids, bases, and oxidizing agents.[3]
Key Segregation Practices:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and vials should be collected in a designated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container.[5][6] The original container, if in good condition, is often a suitable choice.[3] Avoid using food-grade containers.[3]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[5][7]
Under no circumstances should hazardous chemicals like this compound be disposed of down the drain or in regular trash.[8][9]
Container Management and Labeling
Proper container management is fundamental to safe disposal. All waste containers must be kept securely closed except when adding waste.[3][8] Containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[3][4][8]
Accurate and thorough labeling of waste containers is a regulatory requirement and vital for safety. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
Disposal Procedures
The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department is the primary contact for arranging waste pickup and ensuring compliance with all federal, state, and local regulations.[8]
Step-by-Step Disposal Protocol:
-
Characterize and Segregate: Identify all waste streams containing this compound (solid, liquid, sharps) and collect them in separate, appropriate containers.
-
Label Containers: Attach a completed hazardous waste label to each container as soon as the first drop of waste is added.
-
Store Safely: Keep waste containers sealed and stored in your lab's designated Satellite Accumulation Area. Ensure secondary containment is used for liquid waste to prevent spills.
-
Request Pickup: Once a container is full or has been in accumulation for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your EHS office to schedule a waste pickup.[3]
-
Maintain Records: Keep accurate records of the types and amounts of hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Quantitative Data for Waste Disposal
While specific disposal limits for this compound are not available, the following table outlines the typical information that should be documented for hazardous waste disposal.
| Parameter | Specification | Notes |
| Waste Category | Hazardous Chemical Waste (Biologically Active) | Due to cytotoxic and other biological activities, this compound should be handled as a hazardous compound. |
| Container Type | Chemically resistant, leak-proof, with a secure lid. | For liquids, use glass or polyethylene (B3416737) containers. For solids, use puncture-resistant containers with a liner. |
| Maximum Accumulation | Per institutional and local regulations. | Typically, no more than 55 gallons of hazardous waste may be accumulated in a Satellite Accumulation Area.[8] |
| pH Range (for liquids) | N/A (unless mixed with acidic or basic solutions) | If neutralized as part of an experimental procedure, the final pH should be between 5.5 and 10.5 for drain disposal of non-hazardous waste, but this is not recommended for this compound.[9] |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. Feigrisolides A, B, C and D, new lactones with antibacterial activities from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Feigrisolide B
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for Feigrisolide B is publicly available. This guidance is based on the reported biological activities of this compound, which include potent cytotoxic properties, and safety information for structurally related and highly toxic compounds like Hygromycin B. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.
This compound is a lactone with strong antibacterial, moderate cytotoxic, and antiviral activities[1][2]. Studies have shown that it can induce apoptosis in carcinoma cells[2][3]. Due to its cytotoxic nature, this compound should be handled with extreme caution as a highly potent and hazardous compound. The following information provides essential guidance for its safe handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
Given the lack of specific toxicological data for this compound, a conservative approach to PPE and engineering controls is mandatory. The following recommendations are based on the handling of highly toxic, powdered substances.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved Respirator | A full-face respirator with P100 (or equivalent) cartridges is recommended, especially when handling the powder form. Use only in a well-ventilated area.[1][3] |
| Hands | Double Gloving | Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated. Inspect gloves for integrity before use.[3] |
| Eyes | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect the entire face. |
| Body | Disposable Lab Coat with Sleeves | A disposable, solid-front lab coat with tight-fitting cuffs is required. Do not wear outside the designated handling area. |
| Feet | Closed-toe Shoes | Leather or chemical-resistant material is recommended. Shoe covers should be considered. |
Table 2: Engineering Controls for Handling this compound
| Control Type | Requirement | Purpose |
| Primary | Certified Chemical Fume Hood | All handling of powdered this compound and preparation of stock solutions must be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Secondary | Designated Work Area | Establish a clearly marked, restricted-access area for handling this compound. |
| Tertiary | Emergency Equipment | An eyewash station and safety shower must be readily accessible and tested regularly. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound in a research laboratory.
Pre-Experiment Preparation
-
Risk Assessment: Conduct a formal risk assessment for the entire experimental procedure involving this compound.
-
Training: Ensure all personnel involved are trained on the specific hazards and handling procedures for highly potent compounds.
-
Designated Area: Prepare a designated and clearly labeled area within a chemical fume hood for the experiment.
-
Gather Materials: Assemble all necessary equipment, including PPE, weighing supplies, solvents, and waste containers, before retrieving the this compound.
Handling and Solution Preparation
-
Donning PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a dedicated set of weighing tools (spatula, weigh paper).
-
To minimize aerosol generation, do not pour the powder directly. Use a spatula to carefully transfer the required amount.
-
-
Solution Preparation:
-
Add solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Cap the vessel securely before mixing or vortexing.
-
Experimental Use
-
Closed Systems: Whenever possible, use closed systems for reactions and dilutions.
-
Labeling: Clearly label all containers with the compound name, concentration, and hazard warnings.
-
Transport: When moving solutions of this compound outside the fume hood, use sealed, secondary containers.
Post-Experiment Decontamination
-
Decontaminate Surfaces: Wipe down all surfaces in the designated work area with an appropriate deactivating solution (if known) or a sequence of solvents (e.g., isopropanol (B130326) followed by water) to remove any residual contamination.
-
Decontaminate Equipment: Clean all non-disposable equipment thoroughly. The initial rinses should be collected as hazardous waste.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items (gloves, lab coats, weigh papers, pipette tips, etc.) that have come into contact with this compound must be collected in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Collect all solutions containing this compound, including initial equipment rinses, in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste. |
| Empty Containers | The original container of this compound, even if empty, should be treated as hazardous waste unless triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for safely handling a potent powdered compound like this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Note on Signaling Pathways: While this compound has been shown to induce apoptosis, the specific signaling pathways involved have not been detailed in the available scientific literature. Therefore, a diagram of its signaling pathway cannot be provided at this time. Further research is needed to elucidate its mechanism of action.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
